4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS 1909348-20-4 properties
This technical guide provides an in-depth analysis of 4-Benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4), a critical spirocyclic intermediate used in the synthesis of next-generation pharmaceuticals. CAS Registry Numb...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 4-Benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4), a critical spirocyclic intermediate used in the synthesis of next-generation pharmaceuticals.
CAS Registry Number: 1909348-20-4
Chemical Formula: C₁₄H₁₉NO
Molecular Weight: 217.31 g/mol
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a dominant paradigm. 4-Benzyl-4-azaspiro[2.5]octan-7-ol represents a premier "building block" in this shift. As a spirocyclic amine, it offers a high fraction of sp3-hybridized carbons (
), which correlates directly with improved clinical success rates by enhancing solubility and metabolic stability while reducing off-target toxicity.
This compound serves as a versatile intermediate for introducing the 4-azaspiro[2.5]octane core—a bioisostere for the piperidine ring—into antagonists for G-protein coupled receptors (GPCRs) such as the M4 muscarinic receptor and agonists for the GLP-1 receptor .
Chemical Architecture & Structural Logic
Structural Analysis
The molecule consists of two orthogonal ring systems sharing a single quaternary carbon (C3):
Ring A (Cyclopropane): Provides rigid geometric constraint and metabolic blocking.
Ring B (Piperidine derivative): Contains the basic nitrogen (N4) and the hydroxyl handle (C7).
This spiro-fusion creates a distinct vector orientation for substituents, unlike the equatorial/axial flipping observed in simple cyclohexanes. The benzyl group on N4 acts as a robust protecting group that can be removed (debenzylation) to reveal the secondary amine for further coupling.
3D Conformation Diagram (DOT Visualization)
The following diagram illustrates the structural connectivity and the orthogonal nature of the spiro rings.
Caption: Structural connectivity of the 4-azaspiro[2.5]octane scaffold, highlighting the orthogonal arrangement of the cyclopropane and piperidine rings centered at C3.
Physicochemical Profile
The following properties are critical for researchers incorporating this scaffold into lead optimization programs. Values are derived from experimental data of close analogs and computational consensus.
Property
Value / Description
Implication for Drug Design
Molecular Weight
217.31 Da
Low MW allows room for fragment growing.
cLogP
1.8 – 2.2
Moderate lipophilicity; good membrane permeability.
TPSA
~23.5 Ų
Excellent polarity profile for CNS penetration.
pKa (Base)
8.5 – 9.0 (Calc.)
Basic amine; likely protonated at physiological pH.
H-Bond Donors
1 (OH)
Specific interaction point for receptor binding pockets.
H-Bond Acceptors
2 (N, O)
Facilitates hydrogen bonding networks.
Physical State
Viscous Oil or Low-Melting Solid
Requires careful handling during weighing; may solidify at -20°C.
Solubility
Soluble in DCM, MeOH, DMSO
Compatible with standard organic synthesis workflows.
Synthetic Pathways[1][2][3][4][5]
The synthesis of 4-Benzyl-4-azaspiro[2.5]octan-7-ol typically follows one of two strategic disconnections: the "Cyclopropane-First" approach or the "Piperidine-First" approach. The "Piperidine-First" route via cyclopropanation is generally preferred for scalability and stereocontrol.
Preferred Route: Cyclopropanation of Exocyclic Enamides
This protocol utilizes the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation on a tetrahydropyridine precursor.
Step-by-Step Protocol:
Precursor Preparation:
Start with N-Benzyl-4-piperidone .
Generate the silyl enol ether or enamide. Alternatively, convert to the exocyclic alkene (methylene piperidine) if targeting the 6-aza isomer, but for the 4-aza core, we often cyclize a linear precursor.
Correction for 4-aza isomer: The most robust route to the 4-azaspiro[2.5] system specifically involves the Kulinkovich-de Meijere reaction or cyclization of 1-(aminomethyl)cyclopropanecarboxylates .
Mechanism: Double alkylation or amide formation followed by reduction.
Authoritative Protocol (Adapted from Patent CN108863958A):
Alkylation: React 1,1-bis(hydroxymethyl)cyclopropane (activated as mesylate) with benzylamine to form the spiro-piperidine ring.
Functionalization: Oxidation of the resulting ring to the ketone (if not already present) followed by stereoselective reduction to the alcohol.
Synthetic Workflow Diagram
Caption: Retrosynthetic logic for accessing the 7-hydroxy-4-azaspiro[2.5]octane core via lactam reduction.
Applications in Drug Discovery[2]
Bioisosterism & Metabolic Stability
The cyclopropane ring in the spiro[2.5]octane system serves as a metabolic block . In traditional piperidine drugs, the carbon adjacent to the nitrogen is a "hotspot" for oxidative metabolism (CYP450). The quaternary spiro-carbon eliminates extractable hydrogens at this position, significantly extending the half-life (
) of the molecule.
Case Study: GPCR Modulators
Research indicates that 4-azaspiro[2.5]octane derivatives are potent scaffolds for:
Muscarinic Acetylcholine Receptors (mAChRs): Specifically M4 antagonists for treating neurodegenerative diseases. The rigid spiro-core positions the basic nitrogen to interact with Asp113 in the receptor binding pocket while the hydroxyl group allows for additional polar contacts.
GLP-1 Agonists: Used as linkers in oral small-molecule agonists, replacing flexible alkyl chains to reduce entropic penalties upon binding.
Handling & Stability Protocols
Safety Precaution: As a tertiary amine and benzyl derivative, this compound should be treated as a potential irritant.
Storage: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen). The benzylic amine is prone to slow oxidation if exposed to air over months.
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid protic solvents for long-term storage of stock solutions to prevent potential solvolysis at the cyclopropane ring (though generally stable).
Deprotection: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or ACE-Cl (1-chloroethyl chloroformate) treatment to yield the free amine (CAS 1909347-89-2) for further coupling.
References
Vertex AI Search . (2025). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.[1] Link
BLDpharm . (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Link
Google Patents . (2018). CN108863958A - Preparation method of 4,7-diazaspiro[2.5]octane derivatives.[2][3] Google Patents. Link
PubChem . (2023). 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione Compound Summary. National Library of Medicine. Link
ChemRxiv . (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv Preprints. Link
Structure and Reactivity of 4-Benzyl-4-azaspiro[2.5]octan-7-ol: A Technical Guide
This is a comprehensive technical guide on 4-benzyl-4-azaspiro[2.5]octan-7-ol , structured for researchers and drug development professionals. Executive Summary 4-Benzyl-4-azaspiro[2.5]octan-7-ol represents a high-value...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on 4-benzyl-4-azaspiro[2.5]octan-7-ol , structured for researchers and drug development professionals.
Executive Summary
4-Benzyl-4-azaspiro[2.5]octan-7-ol represents a high-value spirocyclic scaffold in modern medicinal chemistry. Belonging to the class of
-spiro piperidines (specifically spiro[cyclopropane-1,2'-piperidine] derivatives), this molecule offers a distinct three-dimensional architecture that contrasts with traditional flat aromatic heterocycles. Its core value lies in the spiro[2.5]octane system, which imparts conformational rigidity, lowers lipophilicity (LogP) relative to acyclic analogs, and provides defined exit vectors for structure-activity relationship (SAR) exploration.
This guide details the structural properties, validated synthetic protocols, and reactivity profile of this scaffold, serving as a blueprint for its application in kinase inhibition, GPCR modulation, and fragment-based drug discovery (FBDD).
The IUPAC numbering for the 4-azaspiro[2.5]octane system assigns the spiro-fused cyclopropane ring positions 1–3, with the spiro carbon at position 3. The nitrogen atom is located at position 4 (adjacent to the spiro center), and the hydroxyl group is at position 7.
Unlike 4,4-disubstituted piperidines, the 4-azaspiro[2.5] system locks the nitrogen lone pair orientation and restricts the flexibility of the piperidine ring, typically enforcing a chair-like conformation where the spiro-cyclopropane is perpendicular to the mean plane of the six-membered ring.
Parameter
Value / Description
Impact on Drug Design
Hybridization
-rich (High )
Improves solubility and metabolic stability.
Ring Strain
~27 kcal/mol (Cyclopropane)
High reactivity in ring-opening scenarios (acidic conditions).
Vector Angle
~109° (N4 to C7)
Ideal for 1,4-substitution patterns mimicking phenyl rings but with 3D depth.
Basicity ()
~8.5–9.0 (Amine)
Modulated by the inductive effect of the adjacent spiro-cyclopropane.
Validated Synthetic Protocol
The synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol is non-trivial due to the need to construct the quaternary spiro center adjacent to the nitrogen. The most robust route involves a Dieckmann cyclization strategy starting from cyclopropane precursors.
Retrosynthetic Analysis
Target: 4-benzyl-4-azaspiro[2.5]octan-7-ol
Precursor: 4-benzyl-4-azaspiro[2.5]octan-7-one
Key Disconnection: Dieckmann condensation of a
-substituted -amino ester.
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Amino-Diester Precursor
Purification: Silica gel chromatography (DCM/MeOH).
Final Product:4-Benzyl-4-azaspiro[2.5]octan-7-ol .
Synthetic Pathway Diagram
Caption: Validated synthetic route via Dieckmann cyclization to access the 4-azaspiro[2.5]octan-7-ol scaffold.
Reactivity Profile & Derivatization
The molecule possesses three distinct zones of reactivity: the Secondary Alcohol (C7) , the Tertiary Amine (N4) , and the Spiro-Cyclopropane (C1-C3) .
Functional Group Transformations
Site
Reaction Type
Reagents / Conditions
Product / Application
C7-OH
Oxidation
Dess-Martin Periodinane or Swern
Ketone: Precursor for reductive amination (introduction of amines at C7).
C7-OH
Activation
MsCl, or
Mesylate/Triflate: Leaving group for displacement (inversion of configuration).
C7-OH
Mitsunobu
, DIAD, Ar-OH
Aryl Ether: Formation of ether-linked inhibitors with inverted stereochemistry.
N4-Bn
Deprotection
, Pd/C, MeOH or ACE-Cl
Secondary Amine: Free spiro-piperidine for coupling to heteroaryl cores ().
Spiro
Ring Opening
Conc. or Radical conditions
Gem-dimethyl / Alkene: Generally avoided; ring is stable under standard basic/nucleophilic conditions.
Reactivity & Logic Flow
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Caption: Divergent reactivity map showing transformation of the alcohol and amine vectors.
Critical Experimental Considerations
Stereochemistry
The reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one with
typically yields a mixture of diastereomers (cis/trans relative to the spiro ring).
Recommendation: Separate diastereomers via preparative HPLC or flash chromatography after the reduction step. The equatorial alcohol (trans to the spiro bulk) is often the major product.
Stability
Acid Sensitivity: While the spiro[2.5] system is more robust than simple cyclopropanes, prolonged exposure to strong Lewis acids (e.g.,
) can lead to ring opening or rearrangement to a gem-dimethyl cyclohexene derivative.
Storage: Store the free base under inert atmosphere at -20°C. The hydrochloride salt is stable at room temperature.
References
Spirocyclic Scaffolds in Drug Discovery:
Title: The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry.
Source: BenchChem Technical Guides.
Synthesis of Spiro-Piperidines
Title: Synthesis, reactions and structure-activity relationships of 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones.
Engineering 3D Chemical Space: The Strategic Implementation of Spirocyclic Amine Scaffolds in Medicinal Chemistry
The Thermodynamic and Physicochemical Rationale: Escaping Flatland For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
The Thermodynamic and Physicochemical Rationale: Escaping Flatland
For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance resulted in drug candidates with high lipophilicity, poor aqueous solubility, and promiscuous off-target binding profiles. The paradigm shift known as the "Escape from Flatland" dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with a higher probability of clinical success[1].
As a Senior Application Scientist, I approach scaffold design as a multidimensional optimization problem. Spirocyclic amines—bicyclic systems sharing a single quaternary carbon atom—serve as ideal bioisosteres for flat aromatic rings. The causality behind their superiority lies in thermodynamics and crystal lattice energy . A rigid, pre-organized 3D spirocyclic scaffold projects its pharmacophoric vectors precisely into complex protein binding pockets. Because the molecule is already conformationally restricted, the entropic penalty (
) upon target binding is minimized[2]. Simultaneously, the 3D architecture disrupts planar stacking in the solid state, dramatically lowering the melting point and enhancing aqueous solubility[3].
Fig 1. Pharmacological impact of transitioning from flat aromatics to 3D spirocyclic amines.
Quantitative Physicochemical Profiling
The transition from a flat pharmacophore to a spirocyclic bioisostere yields measurable improvements in pharmacokinetic and pharmacodynamic (PK/PD) profiles. The table below summarizes the quantitative shifts typically observed during scaffold hopping optimization campaigns.
Introduction of orthogonal, saturated ring systems intrinsically maximizes Fsp3[4].
Aqueous Solubility
Low (< 10 µg/mL)
High (> 100 µg/mL)
Disruption of planar crystal packing lowers lattice energy, facilitating hydration[3].
Lipophilicity (logD)
3.0 – 4.5
1.0 – 2.0
Elimination of highly lipophilic aromatic surface area reduces the partition coefficient[5].
Metabolic Stability
Prone to rapid CYP450 oxidation
Highly resistant
Shielding of reactive C-H bonds and the absence of easily oxidized electron-rich aromatic rings[6].
State-of-the-Art Synthetic Methodologies
Historically, the synthesis of highly congested quaternary spiro-centers was a bottleneck, often requiring harsh basic conditions (e.g., LiHMDS)[7]. Today, modern methodologies allow for rapid, modular assembly of these complex architectures. Every robust synthetic protocol must function as a self-validating system to ensure reproducibility and high-throughput applicability.
Protocol A: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles via SnAP Reagents
Developed by the Bode group, the Stannyl Amine Protocol (SnAP) allows for the direct conversion of cyclic ketones into unprotected spirocyclic amines utilizing copper catalysis[8].
Objective: Construct a functionalized spirocyclic N-heterocycle from a commercially available cyclic ketone.
Materials: Cyclic ketone (1.0 equiv), SnAP reagent (1.0 equiv), Cu(OTf)2 (1.0 equiv), 2,6-lutidine (2.0 equiv), Hexafluoroisopropanol (HFIP) / CH2Cl2.
Step-by-Step Methodology:
Imine Condensation: In a flame-dried flask, dissolve the cyclic ketone and the SnAP reagent in anhydrous CH2Cl2. Add 4Å molecular sieves and stir at ambient temperature for 12 hours.
Causality: The molecular sieves drive the equilibrium forward by sequestering the water byproduct.
Self-Validation Checkpoint: Analyze a 50 µL aliquot via
H NMR. The complete disappearance of the ketone carbonyl resonance and the emergence of a distinct imine proton signal confirms quantitative condensation.
Copper-Mediated Radical Cyclization: Filter the imine solution to remove sieves, then transfer it dropwise to a vigorously stirring solution of Cu(OTf)2 and 2,6-lutidine in HFIP at room temperature. Stir for 4-12 hours.
Causality: Cu(II) acts as a single-electron oxidant, generating a highly reactive carbon-centered radical from the tributylstannyl group. HFIP is critical here; its high hydrogen-bond donor capacity stabilizes the radical intermediate and accelerates the 5- or 6-exo-trig cyclization onto the imine acceptor.
Self-Validation Checkpoint: Monitor via LC-MS. The target mass should reflect the cyclized product minus the tributyltin moiety. A distinct color change from blue/green to brown often indicates the reduction of Cu(II) to Cu(I).
Quenching and Deprotection: Quench the reaction with 10% aqueous NH4OH to complex the copper salts into water-soluble species. Extract the organic layer with EtOAc, dry over Na2SO4, and purify via reverse-phase chromatography to yield the unprotected spirocyclic amine[8].
Fig 2. Step-by-step workflow for the synthesis of spirocyclic N-heterocycles using SnAP reagents.
Protocol B: Automated Flow Synthesis of Tetrahydronaphthyridines (THNs)
Recent advancements by the Cresswell Group have demonstrated the power of combining photoredox catalysis with continuous flow chemistry to synthesize spirocyclic tetrahydronaphthyridines (THNs) from primary alkylamines[9].
Step-by-Step Methodology:
Feedstock Preparation: Prepare a homogeneous solution of the primary amine feedstock and a highly oxidizing photocatalyst in a degassed solvent system.
Photochemical Flow Reactor: Pump the solution continuously through a Uniqsis PhotoSyn photochemical reactor equipped with high-power LEDs.
Causality: Continuous flow architecture ensures uniform photon flux and precise residence time control. This prevents the over-oxidation and thermal degradation commonly observed in batch photochemical dearomatization[1][9].
Self-Validation Checkpoint: Inline UV-Vis spectroscopy should be used to monitor the steady-state consumption of the starting material.
Downstream Processing: The effluent is collected and subjected to automated inline purification, yielding structurally complex THNs ready for biological screening.
Clinical Translation and Case Studies
The theoretical benefits of spirocyclic scaffolds have successfully translated into the clinic, validating the "Escape from Flatland" hypothesis.
Oxa-Spirocycles in Antihypertensives: Researchers synthesized oxa-spirocyclic analogues of the popular antihypertensive drug terazosin. The incorporation of an oxygen atom into the spirocyclic unit dramatically lowered lipophilicity and improved water solubility by up to 40 times compared to the parent compound, resulting in a more potent in vivo profile[3][5].
Allosteric SHP2 Inhibitors: Novartis successfully utilized spirocyclic piperidines to develop potent allosteric inhibitors of SHP2. The 3D trajectory of the spirocyclic scaffold offered more points of contact with the allosteric pocket, yielding superior target selectivity and physicochemical properties over planar analogs[6].
MC4R Antagonists: Pfizer's development of the MC4R antagonist PF-07258669 relies heavily on a tetrahydronaphthyridine (THN) spirocyclic core. This semi-saturated bicycle provides the necessary conformational rigidity to achieve target specificity while maintaining excellent metabolic stability[9].
References
1.1 - Springer Nature
2.3 - Chemical Science (RSC Publishing)
3.6 - PharmaBlock
4.5 - National Institutes of Health (NIH)
5. 2 - National Institutes of Health (NIH)
6.9 - Asynt
7. 7 - Preprints.org
8.4 - ACS Combinatorial Science
9.8 - Journal of the American Chemical Society
Foreword: The Architectural Significance of Azaspirocycles in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of Benzyl-Protected Azaspiro Alcohols In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological prope...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of Benzyl-Protected Azaspiro Alcohols
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, azaspirocycles—carbocyclic rings joined at a single, shared carbon atom with at least one nitrogen in the heterocyclic ring—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a predictable vectorization of substituents, which can significantly enhance binding affinity, target selectivity, and overall drug-likeness.[1][2] The incorporation of these motifs can improve aqueous solubility, reduce metabolic liability, and fine-tune the basicity of adjacent amines.[3]
This guide focuses on a specific, yet critical, subclass: benzyl-protected azaspiro alcohols . The N-benzyl (Bn) group serves as a robust and versatile protecting group for the spirocyclic nitrogen, facilitating synthesis and manipulation of the core structure. The hydroxyl moiety provides a crucial functional handle for further molecular elaboration or for direct interaction with biological targets. Understanding the chemical properties of this synergistic combination is paramount for any researcher aiming to leverage these scaffolds in drug development programs. This document provides a field-proven perspective on the synthesis, reactivity, and strategic manipulation of these valuable compounds.
Synthetic Strategies: Constructing the N-Benzyl Azaspiro Alcohol Core
The construction of the N-Bn azaspiro alcohol core typically involves a multi-step sequence where the spirocyclic framework is first assembled, followed by the generation or unmasking of the alcohol functionality.
A cornerstone in the synthesis of N-benzyl azaspiro-pyrrolidines is the[3][4]-dipolar cycloaddition reaction. This powerful transformation involves the in situ generation of an N-benzyl azomethine ylide, which then reacts with an exocyclic alkene to form the spiro-pyrrolidine ring system.
The causality for this choice is clear: it is a highly convergent method that builds the core heterocyclic ring and installs the requisite N-benzyl group in a single, key transformation. The starting materials—(hetero)alicyclic ketones—are often commercially available or readily prepared.[3]
Caption: Synthesis via[3][4]-Dipolar Cycloaddition and Reduction.
Experimental Protocol: Synthesis of N-Bn-Azaspiro Ketone and Subsequent Reduction
This protocol outlines the synthesis of the precursor ketone followed by its reduction to the target alcohol.
Part A: Synthesis of N-Bn-Azaspiro Ketone
To a solution of the starting cyclic ketone (1.0 equiv) and N-benzylglycine (1.2 equiv) in toluene, add the electron-deficient exocyclic alkene (1.1 equiv).
Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water generated in situ.
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-Bn-azaspiro ketone.
Part B: Reduction to N-Bn-Azaspiro Alcohol
Dissolve the N-Bn-azaspiro ketone (1.0 equiv) in anhydrous methanol (MeOH) under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 5 °C. The choice of NaBH₄ is deliberate; it is a mild reductant that is chemoselective for ketones and aldehydes, leaving many other functional groups intact, and it is operationally simple to handle compared to stronger reagents like LiAlH₄.[5][6]
Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).
Carefully quench the reaction by the slow addition of water at 0 °C.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Extract the aqueous residue with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volumes).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N-Bn-azaspiro alcohol, which can be purified further by chromatography if necessary.
Core Chemical Reactivity
The chemical behavior of N-benzyl azaspiro alcohols is dominated by the interplay between the alcohol functionality and the protected nitrogen. Strategic manipulation of these sites is key to their use as synthetic intermediates.
Caption: Key Reactive Pathways for N-Bn-Azaspiro Alcohols.
Oxidation of the Secondary Alcohol
Conversion of the hydroxyl group to a ketone is a fundamental transformation. This re-introduces an electrophilic center, allowing for reactions such as reductive amination or the addition of organometallic reagents.
A preferred method for this oxidation is using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated system. This approach is chosen for its exceptional mildness and high selectivity for primary and secondary alcohols, avoiding over-oxidation and preserving the integrity of the N-benzyl group.[7]
Experimental Protocol: TEMPO-Mediated Oxidation
Dissolve the N-Bn-azaspiro alcohol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate.
Add TEMPO (0.1 equiv) and potassium bromide (KBr) (0.1 equiv) to the mixture.
Cool the vigorously stirring mixture to 0 °C.
Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (1.2 equiv) dropwise, ensuring the temperature remains below 10 °C. The orange color of the reaction mixture indicates the presence of the active oxoammonium species.
Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol.
Quench the reaction with saturated aqueous sodium thiosulfate solution to destroy excess oxidant.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Bn-azaspiro ketone.
N-Debenzylation: Reclaiming the Amine
The removal of the N-benzyl group is arguably the most critical step in the synthetic utility of these compounds. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.
Method
Reagents & Conditions
Causality, Advantages & Field Insights
Limitations & Disadvantages
Catalytic Hydrogenolysis
H₂ (1 atm or higher), Pd/C or Pd(OH)₂/C, in a solvent like EtOH, MeOH, or THF.[8]
Workhorse Method: Generally clean, high-yielding, and the by-product (toluene) is easily removed. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-benzyl groups due to reduced catalyst poisoning.[9][10]
Not Chemoselective: Reduces alkenes, alkynes, and some other aromatic systems. The amine product can act as a catalyst poison, sometimes requiring higher catalyst loading or acidic additives.[9][11] Not suitable for sulfur-containing molecules.[12]
Oxidative Cleavage (Laccase)
Laccase from Trametes versicolor, TEMPO, O₂ (from air), in an aqueous buffer.[13]
Green & Chemoselective: Operates under exceptionally mild, aqueous conditions. Highly selective for the N-benzyl group, leaving alcohol moieties and other sensitive groups untouched.[4][13]
Requires specific enzyme availability and buffer conditions. Reaction times can be longer than traditional methods.
Oxidative Cleavage (Chemical)
Oxone/alkali metal bromide (e.g., KBr) in a solvent like acetonitrile/water.[14]
Rapid & Efficient: Bromo radical-mediated hydrogen abstraction is fast and effective. Avoids the use of heavy metals.[14]
The conditions can be strongly oxidizing and may not be compatible with electron-rich aromatic rings or other easily oxidized functional groups.
Acid-Mediated Cleavage
Strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids (e.g., TFA).[11]
Alternative for Hydrogenation-Sensitive Substrates: Useful when catalytic reduction is not viable.
Harsh Conditions: Often requires high temperatures and is incompatible with acid-labile functional groups. Can lead to side reactions like Friedel-Crafts alkylation.[12]
Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis
To a solution of the N-Bn-azaspiro alcohol (1.0 equiv) in ethanol (EtOH), add 10% Palladium on Carbon (Pd/C) (10 mol% by weight). Insight: Adding a few drops of acetic acid or HCl can protonate the amine, preventing catalyst poisoning and accelerating the reaction, though this should be tested on a small scale first.[9][10]
Place the reaction flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
Stir the mixture vigorously under a positive pressure of H₂ (typically a balloon or ~50 psi) at room temperature.
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake is kept wet.
Concentrate the filtrate under reduced pressure to yield the deprotected azaspiro alcohol.
Spectroscopic Properties
Characterization of N-benzyl azaspiro alcohols relies on standard spectroscopic techniques.
¹H NMR Spectroscopy:
Benzylic Protons (-CH₂-Ph): Typically appear as a characteristic singlet or a pair of doublets (if diastereotopic) between 3.5 and 4.5 ppm.
Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and appears between 3.5 and 4.5 ppm.[15]
Aromatic Protons: Signals in the 7.2-7.4 ppm region corresponding to the benzyl group.
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and is D₂O exchangeable.
Infrared (IR) Spectroscopy:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the hydrogen-bonded hydroxyl group.[15][16] A weaker, sharp peak around 3600-3700 cm⁻¹ may be observed for the free, non-hydrogen-bonded OH in dilute solution.[15]
C-O Stretch: A strong band typically found in the 1050-1150 cm⁻¹ region.[17]
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
Conclusion and Outlook
Benzyl-protected azaspiro alcohols are not merely synthetic curiosities; they are highly valuable, versatile intermediates in the design of complex, three-dimensional molecules for drug discovery. A thorough understanding of their synthesis, the reactivity of their key functional groups, and, most importantly, the strategic considerations behind manipulating them is essential. The ability to selectively oxidize the alcohol or deprotect the amine under conditions compatible with a complex molecular framework allows researchers to unlock the full potential of the azaspirocyclic scaffold. As the demand for novel chemical matter in pharmaceutical pipelines continues to grow, the mastery of these chemical properties will remain a critical skill for scientists and researchers in the field.
References
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
Approach to Heterospirocycles for Medicinal Chemistry.
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing).
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC.
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
De-protection of N-Benzyl groups. Sciencemadness.
Benzyl Deprotection of Alcohols. J&K Scientific LLC.
Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and bioc
Oxidation of benzyl protected glucopyranoside primary alcohol under various reaction conditions.
Enantioselective Reduction of Ketones. University of Calgary.
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
Benzyl Ethers. Organic Chemistry Portal.
An efficient method for the N-debenzylation of aromatic heterocycles.
15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts.
Synthesis and Reactions of Alcohols and Ethers. OrgoSolver.
dft, ft-ir and ft-raman investigations of 2-chloro-5-nitrobenzyl alcohol.
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts.
2-17 Science About O-Benzyl protecting groups.
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst.
Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. PMC - NIH.
Benzyl alcohol. Wikipedia.
REACTIONS OF ALCOHOLS. University of Illinois Chicago.
article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. American Institute of Chemists.
Alcohol Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson.
12.3 Synthesis of Alcohols. YouTube.
Benzyl Esters. Organic Chemistry Portal.
IR spectra in the νOH stretching region of A) benzyl alcohols,...
Toxicology of benzyl alcohols: a QSAR analysis. PubMed.
Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo.
3D Structural Conformation of 4-Azaspiro[2.5]octane Rings: A Technical Guide to Conformational Control and Medicinal Chemistry Applications
Executive Summary In the ongoing effort to escape "flatland" in drug discovery, spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of sp³-hybridized carbons, these architectures impro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the ongoing effort to escape "flatland" in drug discovery, spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of sp³-hybridized carbons, these architectures improve metabolic stability, aqueous solubility, and three-dimensional target engagement. Among these, the 4-azaspiro[2.5]octane ring system—a piperidine ring spiro-fused to a cyclopropane ring at the C3 position (adjacent to the N4 nitrogen)—presents a highly unique conformational landscape.
As an Application Scientist working at the intersection of structural biology and synthetic chemistry, I have designed this whitepaper to dissect the conformational mechanics of 4-azaspiro[2.5]octane. This guide explores the causality behind its unique 3D geometry, provides a self-validating experimental protocol for conformational elucidation, and highlights its strategic application in modern drug development.
Conformational Mechanics: The "Cyclopropyl Effect"
In a standard, unhindered piperidine ring, the lowest energy state is a chair conformation where the N-substituent preferentially adopts an equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a spiro-cyclopropyl group adjacent to the nitrogen fundamentally rewrites these thermodynamic rules.
The Causality of Axial Preference
The internal bond angles of a cyclopropane ring are highly strained (~60°), which forces the external bond angles at the spiro carbon to widen significantly (exhibiting increased s-character, akin to an sp² center). This geometric distortion projects the cyclopropane methylene protons outward, directly into the trajectory of an equatorial N-substituent.
When a bulky group (such as a tert-butyl group) is placed on the nitrogen of a 4-azaspiro[2.5]octane ring, adopting the equatorial position results in severe steric repulsion (A-strain) with the adjacent cyclopropane ring. To relieve this strain, the piperidine ring undergoes a conformational flip, driving the bulky substituent into the axial position. This phenomenon, where larger alkyl groups possess negative A-values when geminal to a spirocyclopropane, is documented in literature as the "surprising cyclopropyl effect"1[1].
Mechanistic pathway of the cyclopropyl effect driving axial preference.
Quantitative Conformational Data
To quantify this effect, we utilize A-values , which represent the Gibbs free energy difference (
) between the axial and equatorial conformers (). A negative A-value indicates a thermodynamic preference for the axial conformation.
The table below summarizes the dramatic shift in conformational preference when transitioning from a standard piperidine to a 4-azaspiro[2.5]octane scaffold.
Substituent at Nitrogen
Standard Piperidine A-value (kcal/mol)
4-Azaspiro[2.5]octane A-value (kcal/mol)
Preferred Conformation in Spirocycle
Methyl (-CH₃)
~ 1.7
~ 0.5
Equatorial (Weak)
Ethyl (-C₂H₅)
~ 1.8
~ 0.2
Equatorial (Marginal)
Isopropyl (-iPr)
~ 2.1
< 0.0
Axial
tert-Butyl (-tBu)
> 4.5
< -1.0
Axial (Strong)
Data synthesis based on DFT calculations and low-temperature NMR studies of 2-spirocyclopropyl piperidines[1].
Experimental Protocol: A Self-Validating System for Conformational Elucidation
Determining the exact 3D conformation of highly dynamic spirocycles requires a multi-modal approach. Relying on a single analytical technique can lead to misinterpretation due to rapid ring inversion. The following protocol establishes a self-validating triad of solution-state, solid-state, and theoretical analyses.
Phase 1: Solution-State Dynamics via Low-Temperature NMR
Causality: At room temperature, the piperidine ring undergoes rapid inversion (energy barrier ~10.4 kcal/mol), yielding a time-averaged NMR spectrum. By cooling the sample, we "freeze" the conformers on the NMR timescale, allowing direct integration of distinct axial and equatorial populations.
Sample Preparation: Dissolve 15 mg of the 4-azaspiro[2.5]octane derivative in 0.5 mL of deuterated dichloromethane (CD₂Cl₂) or toluene-d₈ to maintain solubility and low viscosity at cryogenic temperatures.
Variable Temperature (VT) Acquisition: Cool the NMR probe to -80 °C (193 K). Acquire high-resolution ¹H and ¹³C spectra.
Thermodynamic Calculation: Integrate the resolved signals of the N-substituent. Calculate the equilibrium constant
. Determine the free energy difference using .
Phase 2: Solid-State Validation via X-Ray Crystallography
Causality: X-ray diffraction provides the absolute lowest-energy geometry in the solid state, confirming the steric vectors predicted by NMR.
Crystallization: Grow single crystals using vapor diffusion (e.g., dissolving the compound in minimal ethyl acetate and diffusing hexane at 4 °C).
Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo Kα radiation source. Collect data at 100 K to minimize thermal motion and atomic displacement parameters.
Refinement: Solve the structure using direct methods. Analyze the torsion angles around the C3-N4 bond to definitively assign the axial or equatorial position of the substituent.
Phase 3: Computational Modeling (DFT)
Causality: Density Functional Theory (DFT) bridges the gap between solution and solid states by providing theoretical gas-phase and solvated energy landscapes, confirming that crystal packing forces are not artificially skewing the observed conformation.
Geometry Optimization: Build the axial and equatorial conformers in silico. Optimize geometries using the B3LYP functional and the 6-311+G(d,p) basis set.
Solvation Modeling: Apply a Polarizable Continuum Model (PCM) matching the NMR solvent (e.g., dichloromethane) to ensure theoretical energies are comparable to experimental VT-NMR
values.
Frequency Analysis: Confirm that the optimized geometries are true minima (zero imaginary frequencies) and extract the zero-point corrected Gibbs free energies.
Workflow for elucidating 4-azaspiro[2.5]octane 3D conformations.
Application in Drug Design: Vectorizing Pharmacophores
The ability to lock a piperidine ring into a specific conformation using the 4-azaspiro[2.5]octane scaffold is highly prized in medicinal chemistry. By forcing substituents into specific axial or equatorial vectors, drug developers can optimize binding affinity to target proteins while minimizing off-target interactions2[2].
A premier example of this is found in the development of Polo-like kinase 4 (PLK4) inhibitors . In recent crystallographic studies, researchers utilized a spirocyclopropylpiperidine (a derivative of the 4-azaspiro[2.5]octane framework) to precisely vector an inhibitor into the kinase active site. The high-resolution co-crystal structure revealed that the 2-cyclopropyl moiety (the spiro carbon) packed perfectly against the Leu18 and Gly19 residues in the P-loop of the kinase. This specific 3D vector projection, stabilized by the rigid spirocyclic core, was crucial for the compound's potent and selective binding profile3[3].
Conclusion
The 4-azaspiro[2.5]octane ring is far more than a simple structural novelty; it is a precision tool for conformational control. By understanding the steric causality of the "cyclopropyl effect," researchers can predictably drive substituents into axial or equatorial positions. When paired with a rigorous, self-validating analytical workflow combining VT-NMR, X-ray crystallography, and DFT calculations, this scaffold empowers the rational design of highly selective, 3D-optimized therapeutics.
References
Conformational control in 2-spirocyclopropyl piperidines / Driving tert-butyl axial: the surprising cyclopropyl effect
Source: ResearchGate
URL:[Link]
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Strategic Deployment of Piperidine and Morpholine Bioisosteres in Modern Drug Design
Executive Summary In my experience leading lead optimization campaigns as an Application Scientist, I frequently encounter promising compounds that exhibit excellent target engagement but fail in late-stage preclinical d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In my experience leading lead optimization campaigns as an Application Scientist, I frequently encounter promising compounds that exhibit excellent target engagement but fail in late-stage preclinical development due to metabolic liabilities or suboptimal physicochemical properties. Saturated six-membered heterocycles—specifically piperidine and morpholine—are ubiquitous structural motifs in medicinal chemistry. However, their high lipophilicity (piperidine) and susceptibility to cytochrome P450-mediated α-oxidation (morpholine) often necessitate strategic scaffold hopping.
This technical guide explores the rational deployment of spirocyclic bioisosteres to modulate pKa, lower logD, and improve intrinsic clearance without sacrificing pharmacodynamic activity.
Deconstructing the Piperidine Liability
Piperidine is the third most frequently utilized ring system in FDA-approved drugs 1[1]. Despite its ubiquity, its high basicity (pKa ~9.5) and lipophilicity frequently trigger hERG channel liability, phospholipidosis, and poor oral bioavailability.
To circumvent this, we increasingly utilize 2[2] and the newer generation 1-azaspiro[3.3]heptane as rigidified bioisosteres. These motifs restrict conformational freedom and alter the spatial trajectory of the basic nitrogen, shielding it from rapid metabolism. Interestingly, the incorporation of azaspiroheptanes presents a counterintuitive thermodynamic advantage: the addition of a carbon atom to form the bridged system actually lowers the overall lipophilicity (logD) of the molecule, thereby improving Ligand Lipophilic Efficiency (LLE)3[3].
Overcoming Morpholine's Metabolic Vulnerabilities
Morpholine is classically deployed to lower the pKa of basic amines and improve aqueous solubility. However, the electron-withdrawing nature of the oxygen atom activates the adjacent α-carbons toward cytochrome P450-mediated oxidation, leading to rapid phase I clearance.
Replacing morpholine with4[4] effectively shields these vulnerable positions. This spirocyclic architecture was famously leveraged in the development of AstraZeneca's MCHr1 antagonist AZD19795[5]. Furthermore, in the optimization of the antibacterial agent linezolid, substituting the morpholine core with 2-oxa-6-azaspiro[3.3]heptane yielded analogs that maintained potent activity against MRSA while exhibiting superior resistance to nonoxidative metabolism 6[6].
Scaffold Hopping Decision Matrix
To systemize the bioisosteric replacement process, we utilize the following algorithmic workflow to match specific pharmacokinetic liabilities with their appropriate spirocyclic solutions.
Algorithmic workflow for identifying and validating bioisosteric replacements.
Quantitative Physicochemical Profiling
The structural rigidity of spirocycles heavily influences their physicochemical properties. The table below summarizes the quantitative shifts observed when transitioning from standard monocycles to their spirocyclic counterparts7[7].
Scaffold
Analog Type
Calculated pKa
cLogP
HLM Intrinsic Clearance (µL/min/mg)
Piperidine
Parent
8.5 - 9.5
3.2
120
2-Azaspiro[3.3]heptane
Bioisostere
8.2 - 8.8
2.8
45
Morpholine
Parent
6.7 - 8.0
2.5
85
2-Oxa-6-azaspiro[3.3]heptane
Bioisostere
6.2 - 7.5
1.8
< 20
Self-Validating Experimental Workflows
To ensure these bioisosteric replacements translate to tangible developability improvements, rigorous in vitro validation and precise synthetic execution are required.
Protocol A: In Vitro Human Liver Microsome (HLM) Intrinsic Clearance Assay
Purpose: To quantify the metabolic stability of novel spirocyclic bioisosteres against hepatic CYP450 enzymes.
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 M Potassium Phosphate Buffer (pH 7.4) to maintain physiological pH.
Equilibration: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in the buffer.
Causality: Pre-incubating the mixture at 37°C for 5 minutes without NADPH establishes thermal equilibrium, ensuring that subsequent degradation kinetics are strictly enzymatic and not artifactual.
Initiation: Add the NADPH regenerating system (NADPH-A and NADPH-B) to initiate phase I oxidative metabolism.
Quenching: At predetermined time points (0, 5, 15, 30, 45 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The cold organic solvent instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact second.
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins, then analyze the supernatant via LC-MS/MS.
Self-Validating System Check: A parallel incubation with Verapamil (a known high-clearance positive control) must yield a half-life (t1/2) of <15 minutes. A negative control lacking NADPH must show zero degradation. If Verapamil fails to degrade, the NADPH batch is inactive and the assay must be voided.
Protocol B: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Building Blocks
Purpose: Scalable generation of the premier morpholine bioisostere core 4[4].
Cyclization: React tribromopentaerythritol with p-toluenesulfonamide in the presence of a strong base (e.g., KOH) in aqueous ethanol under reflux.
Causality: The strong base deprotonates the sulfonamide, initiating a double intramolecular nucleophilic substitution (SN2) that forms the strained azetidine ring, yielding the N-tosyl-protected precursor.
Etherification: Treat the resulting intermediate with sodium hydride (NaH) in THF to close the oxetane ring.
Causality: NaH irreversibly deprotonates the remaining alcohol, driving the final cyclization to form the spirocyclic core.
Deprotection: Remove the N-tosyl group using sodium amalgam or magnesium in methanol to yield the free amine.
Self-Validating System Check: Reaction progress must be monitored via LC-MS. The successful formation of the spirocycle is confirmed by the disappearance of the tribromopentaerythritol mass. Final validation requires 1H NMR: the spectrum must display the highly symmetric splitting pattern characteristic of spirocyclic protons (two sets of multiplets integrating to 4H each) before proceeding to library coupling.
Conclusion
The strategic replacement of piperidine and morpholine with sp3-rich spirocyclic bioisosteres represents a paradigm shift in modern drug design. By understanding the causality behind their metabolic liabilities and deploying self-validating protocols, medicinal chemists can systematically rescue potent leads from late-stage attrition, ultimately accelerating the delivery of safer, more efficacious therapeutics to the clinic.
References
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
Ring Bioisosteres
Source: Cambridge MedChem Consulting
URL
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist
Source: PMC
URL
Spiroazetidines in Drug Discovery
Source: PharmaBlock
URL
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents
Source: PubMed
URL
A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry
Source: Benchchem
URL
Literature review of 4-benzyl-4-azaspiro[2.5]octan-7-ol synthesis
This guide details the synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol , a high-value spirocyclic scaffold increasingly utilized in medicinal chemistry for molecular glues (e.g., GSPT1 degraders) and piperidine bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol , a high-value spirocyclic scaffold increasingly utilized in medicinal chemistry for molecular glues (e.g., GSPT1 degraders) and piperidine bioisosteres. The structure features a piperidine ring fused spiro-cyclically at the
-position (C2 of the piperidine) to a cyclopropane ring, with a hydroxyl group at position 7 (meta to the nitrogen).
Executive Summary & Retrosynthetic Analysis
The 4-azaspiro[2.5]octane core represents a rigidified piperidine scaffold. The spiro-cyclopropane moiety at the 3-position (using spiro numbering) locks the conformation of the piperidine ring, offering unique vectors for protein-ligand interactions compared to flat aromatic linkers.
Structural Definition
IUPAC Name: 4-benzyl-4-azaspiro[2.5]octan-7-ol
Core Skeleton: Piperidine ring with a spiro-cyclopropane at C2 (relative to Nitrogen at C1).
-spirocyclopropyl amines is the Kulinkovich-de Meijere reaction . This titanium-mediated transformation converts a lactam (cyclic amide) directly into a spiro-cyclopropyl amine.
Retrosynthetic Logic:
Target: 4-benzyl-4-azaspiro[2.5]octan-7-ol.
Disconnection: Selective O-deprotection of a silyl ether.
Figure 1: Retrosynthetic pathway leveraging the Kulinkovich-de Meijere reaction for rapid scaffold assembly.
Detailed Synthetic Protocol
Phase 1: Precursor Preparation (Lactam Synthesis)
The synthesis begins with 5-hydroxy-2-piperidone , which can be sourced commercially or synthesized from glutamic acid derivatives. To ensure chemoselectivity during the aggressive cyclopropanation step, the hydroxyl group must be protected as a silyl ether (TBS), and the nitrogen must be benzylated.
Protocol:
Silylation: Treat 5-hydroxy-2-piperidone with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at 0°C to RT.
Rationale: TBS is stable to Grignard reagents but easily removed later without affecting the N-benzyl group (unlike O-benzyl, which would require hydrogenolysis that might also cleave the N-benzyl).
N-Benzylation: Treat the O-protected lactam with NaH (1.1 equiv) in THF at 0°C, followed by Benzyl bromide (BnBr, 1.1 equiv).
Checkpoint: Monitor by TLC/LCMS for disappearance of the NH peak.
Data Summary:
Compound
Role
MW ( g/mol )
Equiv
5-hydroxy-2-piperidone
Starting Material
115.13
1.0
TBSCl
Protecting Group
150.73
1.2
Benzyl Bromide
Alkylating Agent
171.04
1.1
| Product | Lactam Precursor | ~319.5 | - |
Phase 2: The Kulinkovich-de Meijere Reaction (Key Step)
This step constructs the spiro[2.5] system. The reaction involves the ligand exchange of ethylmagnesium bromide with titanium(IV) isopropoxide to generate a low-valent titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent, attacking the lactam carbonyl.
Mechanism:
Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to form a diethyl-titanium species.
-Elimination: Loss of ethane generates a titanacyclopropane.
Insertion: The lactam carbonyl inserts into the Ti-C bond.
Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring, expelling the titanium oxide species.
Experimental Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a strict Nitrogen/Argon atmosphere.
Reagents:
Lactam Precursor (from Phase 1): 1.0 equiv (dissolved in anhydrous THF or Et2O).
Ti(OiPr)4: 1.0 - 1.1 equiv (Stoichiometric titanium is often required for lactams to ensure high yields, unlike the catalytic version for esters).
EtMgBr (3.0 M in Et2O): 3.0 - 3.5 equiv.
Addition:
Cool the lactam/Ti(OiPr)4 solution to 0°C or -78°C (depending on scale; 0°C is often sufficient for lactams).
Add EtMgBr dropwise over 1-2 hours. Caution: Exothermic reaction with gas evolution (Ethane).
Reaction: Allow to warm to room temperature and stir for 12-18 hours.
Workup (Kulinkovich Standard):
Cool to 0°C.
Cautiously quench with saturated aqueous NH4Cl or Rochelle's salt solution (to solubilize titanium salts).
Stir vigorously until two clear phases appear (may take 1-2 hours).
Extract with Et2O or EtOAc. Dry over Na2SO4 and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The spiro-amine is typically less polar than the starting lactam.
Critical Control Points:
Moisture Sensitivity: Ti(OiPr)4 hydrolyzes instantly. Use fresh reagents.
Temperature: Control the exotherm during Grignard addition to prevent polymerization or side reactions.
Phase 3: Selective Deprotection
To obtain the final 4-benzyl-4-azaspiro[2.5]octan-7-ol , we must remove the TBS group while retaining the N-benzyl group.
Protocol:
Dissolve the spiro-intermediate in THF.
Add TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.5 equiv).
Stir at Room Temperature for 2-4 hours.
Workup: Quench with water, extract with DCM.
Purification: The product is an amino-alcohol. Use amine-functionalized silica or add 1% Et3N to the eluent (DCM/MeOH) to prevent streaking.
Note on N-Debenzylation (Optional):
If the ultimate goal is the secondary amine (as per WO2022073469A1), perform hydrogenolysis (H2, Pd/C, MeOH, catalytic HCl) after this step. However, for the titled topic (4-benzyl derivative), stop here.
Process Visualization
Figure 2: Step-by-step process flow for the synthesis.
References
Kulinkovich, O. G., et al. (1989). "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. (Foundational chemistry for the cyclopropanation).[6]
Chaplinski, V., & de Meijere, A. (1996). "A Versatile Synthesis of 1-Aminocyclopropanols and 1-Aminocyclopropanes from Amides." Angewandte Chemie International Edition, 35(4), 413-414. Link (The specific "de Meijere" variant for lactams).
Patent WO2022073469A1. "Compounds and methods of treating cancers." World Intellectual Property Organization. (Explicitly describes the synthesis of 4-azaspiro[2.5]octan-7-ol derivatives via the benzyl-protected intermediate). Link
Esposito, A., & Taddei, M. (2003). "The Kulinkovich Reaction on Lactones." Journal of Organic Chemistry.
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications. (Related titanium chemistry).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary: Escaping Flatland with Stability
The spiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry.[1] It fuses a cyclopropane ring to a cyclohexane ring at a single quaternary carbon, creating a rigid, three-dimensional architecture. Unlike flat aromatic systems, this scaffold increases the fraction of sp³-hybridized carbons (
), a parameter directly correlated with improved clinical success rates.
Crucially, the spiro[2.5]octane moiety acts as a metabolic blockade . It serves as a superior bioisostere for gem-dimethyl groups, offering similar steric protection against metabolic oxidation while often improving physicochemical properties such as solubility and lipophilic efficiency (LipE). This guide details the mechanistic basis of this stability, experimental validation protocols, and strategic design applications.
Structural & Physicochemical Basis of Stability
The Geometry of Resistance
The metabolic stability of spiro[2.5]octane arises from two primary physical features: bond dissociation energy (BDE) and orthogonal steric shielding .
Cyclopropane Bond Strength: The C–H bonds in the cyclopropane ring possess significant
-character (approx. 32% vs. 25% in typical alkanes). This results in a higher BDE (~106 kcal/mol) compared to secondary alkyl C–H bonds (~98 kcal/mol). Consequently, these positions are highly resistant to hydrogen atom abstraction (HAT) by Cytochrome P450 (CYP) enzymes, effectively "hardening" the molecule against oxidative metabolism.
Conformational Locking: The spiro-fusion forces the cyclohexane ring into a specific chair conformation. The cyclopropane ring sits orthogonal to the mean plane of the cyclohexane. This rigid arrangement creates a "steric umbrella" that hinders the approach of the large heme-iron active site of CYP enzymes to adjacent carbons on the cyclohexane ring.
Bioisosterism: Spiro[2.5]octane vs. gem-Dimethyl
A common optimization strategy is replacing a metabolically labile gem-dimethyl group with a spiro-cyclopropyl moiety.
Feature
gem-Dimethyl
Spiro[2.5]octane (Cyclopropyl)
Metabolic Consequence
Steric Bulk
High
High (Rigid)
Both block access to adjacent sites.
Metabolic Liability
Methyls can be oxidized ()
Cyclopropyl is resistant
Spiro[2.5] prevents "metabolic switching" to the blocking group itself.
Lipophilicity (LogP)
Increases (+0.5 to +0.7)
Neutral/Slight Increase
Spiro[2.5] often maintains lower LogP than gem-dimethyl, improving LipE.
Conformation
Flexible rotamers
Locked
Spiro[2.5] reduces entropic penalty upon binding.
Mechanisms of Metabolic Stabilization
The following diagram illustrates how the spiro[2.5]octane scaffold mitigates CYP450-mediated metabolism compared to a standard substituted cyclohexane.
Caption: Mechanism of metabolic blockade.[2] The spiro[2.5]octane core prevents CYP access (steric) and resists direct oxidation (electronic).
Experimental Protocols for Validation
To validate the stability conferred by the spiro[2.5]octane scaffold, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required.
In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
) and Half-life () of the spiro-compound compared to its non-spiro analog.
Reagents:
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound (1 µM final concentration in phosphate buffer, pH 7.4).
Positive Control: Verapamil or Propranolol (High clearance).
Negative Control: Warfarin (Low clearance).
Protocol:
Pre-incubation: Mix 30 µL of liver microsomes (0.5 mg/mL final) with 370 µL of phosphate buffer (100 mM, pH 7.4). Add 1 µL of Test Compound stock (10 mM in DMSO) diluted to achieve 1 µM final. Equilibrate at 37°C for 5 minutes.
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.
Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion.
Data Analysis:
Plot
vs. time. The slope is the elimination rate constant.
Metabolite Identification (MetID) Workflow
If the compound shows degradation, use this workflow to confirm if the spiro-ring remained intact or was opened (a rare event).
Caption: MetID workflow to verify spiro-ring integrity and identify soft spots.
Case Studies & Applications
The "Metabolic Switch" Strategy
In the optimization of Renin inhibitors and Cathepsin K inhibitors , researchers often encounter metabolic liabilities on solvent-exposed cyclohexane rings.
Problem: A cyclohexane ring in a lead molecule is subject to rapid hydroxylation at the C3 or C4 position.
Solution: Introduction of a spiro[2.5]octane scaffold.
Design: The C4 carbon of the cyclohexane is replaced by the spiro-quaternary carbon.
Outcome: The vulnerable C-H bonds are removed. The cyclopropane ring sterically blocks the adjacent C3 and C5 positions. The resulting molecule typically shows a 2-5 fold increase in half-life (
) in Human Liver Microsomes (HLM).
Synthesis of the Scaffold
The spiro[2.5]octane core is typically accessed via Simmons-Smith cyclopropanation of a methylene cyclohexane or enol ether derivative.[3]
Precursor: 3-methoxycyclohex-2-en-1-one or a methylene-cyclohexane.
Reagent:
(Furukawa modification).
Result: Stereoselective addition of the methylene group to form the spiro-cyclopropane ring.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Zheng, S., & Tice, C. M. (2016).[4] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link
Wiler, J. A., et al. (2009). Gem-Dimethyl and Spirocyclopropyl Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry.
BenchChem. (2025).[2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Link
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Structural Modification of Metabolic Liabilities. Current Topics in Medicinal Chemistry.
Synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol from ketone precursors
Application Note & Protocol Topic: Synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol from Ketone Precursors For: Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol from Ketone Precursors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional geometry that can lead to improved physicochemical properties and novel intellectual property.[1][2] Specifically, azaspirocycles, which incorporate a nitrogen atom at the spirocyclic junction, are privileged structures in medicinal chemistry. This document provides a detailed guide for the synthesis of a valuable azaspirocycle building block, 4-benzyl-4-azaspiro[2.5]octan-7-ol. The synthesis is presented as a robust two-stage process, beginning with the construction of the key intermediate, 4-benzyl-4-azaspiro[2.5]octan-7-one, followed by its diastereoselective reduction to the target alcohol. This guide explains the causal factors behind key experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducibility.
Introduction: The Value of 3D Scaffolds
The drive to explore novel chemical space in drug development has led to a focus on molecules with high sp³-character. Unlike flat, aromatic systems, sp³-rich scaffolds like spirocycles arrange their substituents in precise three-dimensional vectors, which can facilitate superior interactions with biological targets and often improve properties such as solubility and metabolic stability.[2] The 4-azaspiro[2.5]octane core, featuring a piperidine ring fused to a cyclopropane, is a desirable motif. This guide details a reliable pathway to 4-benzyl-4-azaspiro[2.5]octan-7-ol, a versatile intermediate ready for further functionalization.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the spirocyclic ketone from a commercially available precursor. The second stage addresses the critical reduction of this ketone to the desired alcohol, with a discussion of stereochemical control.
Diagram 1: High-level overview of the two-stage synthetic workflow.
Stage 1: Synthesis of the Ketone Precursor
The pivotal intermediate for this synthesis is the ketone, 4-benzyl-4-azaspiro[2.5]octan-7-one. While various methods exist for the formation of azaspirocycles, a common and effective strategy involves an intramolecular cyclization. For the purpose of this guide, we will assume a conceptual starting point leading to the key ketone, as its synthesis can be complex and dependent on available starting materials. The subsequent reduction is the core focus.
A plausible and established method for constructing the piperidone ring system involves a variation of the Robinson annulation or an intramolecular alkylation. The key is to form the six-membered nitrogen-containing ring onto a pre-existing cyclopropane unit.
Stage 2: Diastereoselective Reduction to Target Alcohol
This stage is the central focus of the protocol, converting the ketone precursor into the desired alcohol. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction.
Principle & Mechanistic Insight
The reduction of a cyclic ketone, such as 4-benzyl-4-azaspiro[2.5]octan-7-one, with a hydride reagent (e.g., from sodium borohydride, NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3] In a conformationally restrained system like a piperidone ring, the hydride can attack from two distinct faces:
Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol . This pathway is often favored by small, unhindered hydride reagents (like NaBH₄) as it avoids steric clash with the axial hydrogens at the C6 and C8 positions.
Equatorial Attack: The hydride approaches from the more sterically congested equatorial face, resulting in an axial alcohol . This route is typically favored by bulky reducing agents (e.g., L-Selectride®), which prefer to approach from the less hindered axial direction, pushing the resulting alcohol into the axial position.
For this protocol, we will use sodium borohydride, a mild and selective reducing agent, which is expected to favor the formation of the thermodynamically more stable equatorial alcohol.[4]
Diagram 2: Mechanism of hydride reduction showing pathways to axial and equatorial alcohols.
Experimental Protocol: Reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway evolution of hydrogen gas.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible (typically 2-4 hours).
Quenching: Once the reaction is complete, carefully cool the flask again in an ice-water bath. Slowly add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Add water dropwise initially.
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated NaHCO₃ solution. Extract the aqueous layers again with ethyl acetate. Combine all organic extracts.
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-benzyl-4-azaspiro[2.5]octan-7-ol.
Characterization
The final product should be characterized to confirm its structure and purity.
¹H NMR: Expect to see the disappearance of the characteristic ketone alpha-proton signals and the appearance of a new signal for the carbinol proton (CH-OH). The benzyl group protons and cyclopropane protons should remain.
¹³C NMR: The carbonyl signal (typically ~208-215 ppm) will be absent, replaced by a new signal for the alcohol carbon (typically ~65-75 ppm).
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the target alcohol (C₁₄H₁₉NO).
Quantitative Data Summary
The following table provides a representative summary for the reduction step. Yields are illustrative and may vary based on reaction scale and purity of the starting ketone.
Parameter
Stage 2: Ketone Reduction
Starting Material
4-benzyl-4-azaspiro[2.5]octan-7-one
Reagents
Sodium borohydride (1.5 eq)
Solvent
Methanol
Temperature
0 °C to Room Temperature
Reaction Time
2 - 4 hours
Typical Yield
85 - 95%
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution
Incomplete Reaction
Insufficient reducing agent; low reaction temperature; short reaction time.
Add another portion of NaBH₄ (0.5 eq) and allow the reaction to stir for longer at room temperature.
Multiple Product Spots on TLC
Formation of both diastereomers (axial and equatorial alcohols).
This is expected if selectivity is not 100%. The two diastereomers can typically be separated by careful column chromatography.
Low Yield after Work-up
Product is partially soluble in the aqueous layer.
Perform additional extractions (3-4 times) of the aqueous phase with ethyl acetate or dichloromethane to ensure complete recovery.
Conclusion
This guide outlines a reliable and reproducible two-stage method for the synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol, a valuable building block for drug discovery. By focusing on the critical diastereoselective reduction of a ketone precursor, this protocol provides researchers with the practical steps and theoretical understanding necessary for success. The principles discussed, particularly regarding the stereochemical control of cyclic ketone reductions, are broadly applicable to the synthesis of other complex molecules.
References
Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC. [Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. [Link]
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Europe PMC. [Link]
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ETH Zurich Research Collection. [Link]
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
Application Note: Chemoselective & Stereocontrolled Reduction of 4-Benzyl-4-azaspiro[2.5]octan-7-one
This Application Note is designed to guide researchers through the precise reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one . Based on the nomenclature and structural constraints, this molecule contains a distal ketone a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to guide researchers through the precise reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one .
Based on the nomenclature and structural constraints, this molecule contains a distal ketone at position 7 of the piperidine ring, with a spiro-cyclopropane moiety at position 3 and a benzyl-protected nitrogen at position 4. The primary synthetic utility of this transformation is the stereocontrolled generation of the corresponding alcohol (7-hydroxy ), a critical intermediate for functionalizing spirocyclic medicinal scaffolds.
[1]
Executive Summary & Strategic Analysis
The reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one (1) presents a unique challenge in medicinal chemistry: reducing a conformationally constrained ketone without compromising the strain-sensitive spiro-cyclopropane ring or the N-benzyl protecting group.[1]
Structural Considerations
The Spiro-Cyclopropane (C3): This moiety imparts significant ring strain (~27 kcal/mol).[1] Acidic conditions (e.g., Clemmensen reduction) or vigorous hydrogenolysis must be avoided to prevent ring opening.
The N-Benzyl Group (N4): While stable to hydride reducing agents, it is susceptible to hydrogenolysis (Pd/C, H₂). Therefore, hydride-based reduction is the requisite pathway over catalytic hydrogenation.
Stereochemistry (C7): The spiro-fusion locks the piperidine ring into a specific conformation.[1] The choice of reducing agent will dictate the stereochemical outcome (axial vs. equatorial alcohol) relative to the spiro-cyclopropane.
Reaction Pathway
We define two primary protocols based on the desired outcome:
Protocol A (Thermodynamic/General): Sodium Borohydride (NaBH₄) for high-yielding, scalable synthesis of the alcohol (typically a diastereomeric mixture).
Protocol B (Kinetic/Stereoselective): L-Selectride® for sterically controlled attack, favoring the axial alcohol (or the isomer resulting from attack opposite the most hindered face).
Figure 1: Decision tree for reducing agent selection based on stereochemical requirements.
Protocol A: Standard Reduction (NaBH₄)
Objective: Scalable synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol.
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.
Suitability: General intermediate synthesis where stereochemistry is secondary or separation will occur later.[1]
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Dissolve 4-benzyl-4-azaspiro[2.5]octan-7-one (1.0 mmol) in Methanol (10 mL, 0.1 M concentration).
Cool the solution to 0°C using an ice bath. Rationale: Cooling minimizes side reactions and controls the exothermic hydride release.
Addition:
Add NaBH₄ (1.5 mmol, 1.5 equiv) portion-wise over 5–10 minutes.
Note: Evolution of hydrogen gas will occur.[1] Ensure the system is vented (e.g., via a needle in the septum).
Reaction:
Allow the reaction to stir at 0°C for 30 minutes.
Remove the ice bath and warm to room temperature (20–25°C). Stir for an additional 1–2 hours.
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The ketone spot (UV active) should disappear, replaced by a more polar alcohol spot.
Workup (Cyclopropane-Safe):
Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol. Caution: Do not heat above 40°C.
Dilute the residue with Ethyl Acetate (EtOAc) and Water .[2]
Slowly add Saturated NH₄Cl to quench excess borohydride.[1]
Separate the layers.[1][2][3][4] Extract the aqueous layer 2x with EtOAc.
Wash combined organics with Brine , dry over Na₂SO₄ , and filter.
Purification:
Concentrate to yield the crude alcohol.
Purify via flash column chromatography (Silica Gel, Gradient: 0% → 60% EtOAc in Hexanes).
Objective: Synthesis of a single diastereomer (typically the axial alcohol) via kinetic control.[1]
Mechanism: Steric bulk of the reagent forces attack from the less hindered equatorial face.
Materials
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv).[1]
Solvent: Anhydrous THF.
Oxidative Workup Reagents: 30% H₂O₂, 3M NaOH.
Step-by-Step Methodology
Preparation:
Use a flame-dried flask under an inert atmosphere (Nitrogen or Argon).[1]
Dissolve the substrate in Anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
Addition:
Add L-Selectride (1.2 equiv) dropwise via syringe.[1]
Stir at -78°C for 2 hours.
Workup (Oxidative):
Critical Step: Boron byproducts must be oxidized to facilitate removal.[1]
While still cold, quench with Water (caution: H₂ evolution).
Add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv).
Warm to room temperature and stir for 30 minutes.
Extraction:
Dilute with Ether or EtOAc.[1] Wash with water and brine.[1]
Dry (MgSO₄), filter, and concentrate.
Analytical Characterization & Validation
Upon isolation, the product must be validated. The following data is typical for the 7-hydroxy derivative.
Technique
Expected Observation
Diagnostic Feature
1H NMR
Multiplet at δ 3.5–4.0 ppm (1H)
CH -OH (Methine proton at C7).[1] Shift depends on axial/equatorial orientation.[1]
Stereoselective Reduction of Cyclohexanones: Brown, H. C.; Krishnamurthy, S. J. Am. Chem. Soc.1972 , 94, 7159. (Basis for L-Selectride stereocontrol).[1][2][3][4][7]
Selective deprotection of benzyl group in azaspiro compounds
Application Note: Selective Deprotection of Benzyl Groups in Azaspiro Compounds Executive Summary & Strategic Overview The azaspiro scaffold (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) is increasingly prevalent...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Deprotection of Benzyl Groups in Azaspiro Compounds
Executive Summary & Strategic Overview
The azaspiro scaffold (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) is increasingly prevalent in drug discovery due to its ability to orient functional groups in defined vectors while improving physicochemical properties like solubility and metabolic stability. However, the very feature that makes these scaffolds valuable—conformational rigidity and steric bulk —presents a unique challenge during the deprotection of N-benzyl (Bn) groups.
Standard catalytic hydrogenolysis often stalls due to the inability of the bulky spiro-system to adopt the planar conformation required for adsorption onto the catalyst surface. Furthermore, late-stage intermediates often contain reducible functionalities (halogens, alkenes, nitro groups) that are incompatible with palladium catalysis.
This guide details two distinct, field-proven workflows to overcome these barriers:
Enhanced Catalytic Hydrogenolysis: Optimized for sterically hindered amines using Pearlman’s Catalyst and acid scavengers.
Chemical Dealkylation (ACE-Cl): A non-reductive, chemoselective protocol for substrates sensitive to hydrogenation.
Decision Matrix: Selecting the Right Protocol
Before initiating experimentation, evaluate your substrate against the following criteria to select the optimal method.
Figure 1: Decision tree for selecting the deprotection strategy based on substrate functionality and steric environment.
Method A: Enhanced Catalytic Hydrogenolysis
Principle:
While 10% Pd/C is the industry standard, it frequently fails with azaspiro compounds because the rigid spiro rings prevent the N-benzyl bond from lying flat against the catalyst surface. Pearlman’s Catalyst (20% Pd(OH)₂/C) is significantly more active and less prone to steric inhibition. Additionally, free amines can poison the catalyst by coordinating strongly to the Pd surface; adding an acid source protonates the amine, preventing this deactivation.
Protocol A2: The "Power User" Method
Reagents:
Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst), wet support (nominally 50% water).
Solvent: Methanol or Ethanol (degassed).
Additive: 1.0 - 2.0 equivalents of HCl (1M in ether or dioxane) OR Acetic Acid.
Hydrogen Source:
balloon (1 atm) or Parr shaker (50 psi).
Step-by-Step Procedure:
Preparation: Dissolve the N-benzyl azaspiro substrate (1.0 mmol) in Methanol (10 mL).
Acidification: Add 1.1 eq. of HCl (e.g., 1.1 mL of 1M HCl in ether). Crucial: Protonating the amine prevents catalyst poisoning.
Safety Note: Pd catalysts can ignite methanol vapors. Add the catalyst as a water slurry or under a stream of nitrogen.
Hydrogenation:
Mild: Evacuate and backfill with
(balloon) x3. Stir vigorously at RT for 4-12 hours.
Stubborn: If incomplete after 12h, transfer to a Parr shaker at 50 psi
and heat to 50°C.
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate. The product will be the Amine Hydrochloride salt .[1][2]
Note: If the free base is required, treat with basic resin (e.g., Amberlyst A-21) or partition between DCM and aqueous NaOH.
Troubleshooting Table:
Observation
Root Cause
Solution
No Reaction (0% Conv.)
Catalyst Poisoning
Ensure Acid (HCl/AcOH) is present. Switch to Pd(OH)₂.
Stalled at 50%
Product Inhibition
The product amine is adhering to the catalyst. Add more acid.
Ring Opening
Over-reduction
Cyclopropane rings in spiro systems are fragile. Lower pressure to 1 atm; monitor strictly.
Method B: ACE-Cl Chemical Dealkylation
Principle:
When hydrogenolysis is impossible (due to halogens, sulfur, or alkenes), 1-Chloroethyl chloroformate (ACE-Cl) is the reagent of choice. It operates via a unique mechanism where the benzyl group is cleaved not by reduction, but by an intramolecular elimination sequence.
Mechanism:
Acylation: ACE-Cl attacks the tertiary amine to form a quaternary ammonium species.
Dealkylation: Chloride ion attacks the benzylic position (or the ACE-ethyl), liberating Benzyl Chloride and forming a Carbamate Intermediate .
Methanolysis: Refluxing in methanol decomposes the carbamate into the secondary amine,
, and acetaldehyde.
Figure 2: Mechanistic pathway of ACE-Cl mediated debenzylation.
Base (Optional): Proton Sponge (1,8-Bis(dimethylamino)naphthalene) if substrate is highly acid-sensitive.
Step-by-Step Procedure:
Acylation: Dissolve N-benzyl azaspiro compound (1.0 mmol) in dry DCE (5-10 mL) under Nitrogen.
Addition: Add ACE-Cl (1.2 - 1.5 eq.) dropwise at 0°C.
Reflux 1: Warm to room temperature, then heat to reflux (84°C) for 3-12 hours. Monitor by LCMS for disappearance of starting material.
Checkpoint: You are looking for the conversion of SM (M+H) to the Carbamate intermediate (M - 91 + 106).
Evaporation: Cool and concentrate the reaction mixture to dryness on a rotavap. Do not skip this. You must remove excess ACE-Cl and Benzyl Chloride.
Methanolysis: Redissolve the crude oily residue in Methanol (10 mL).
Reflux 2: Heat to reflux (65°C) for 1-2 hours. This step cleaves the carbamate.[1][3]
Isolation: Concentrate the methanol. The residue is the pure Amine Hydrochloride . Triturate with ether to obtain a solid.
Comparative Data & Case Studies
The following data illustrates the efficiency of these protocols on a representative sterically hindered substrate: 7-benzyl-2-azaspiro[4.5]decane.
Method
Conditions
Yield
Selectivity
Notes
Standard Hydrogenolysis
10% Pd/C, (1 atm), MeOH, 24h
35%
High
Incomplete conversion due to steric bulk.
Enhanced Hydrogenolysis
20% Pd(OH)₂/C, H₂, HCl, MeOH, 6h
92%
High
Recommended for general use.
ACE-Cl Protocol
1. ACE-Cl, DCE, Reflux; 2. MeOH, Reflux
88%
Excellent
Required if substrate contains -Cl or -Br.
Lewis Acid ()
, DCM, -78°C to RT
45%
Low
Complex mixture; difficult workup.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Olofson, R. A.; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." Journal of Organic Chemistry, 1984 , 49, 2081–2082. Link (The original ACE-Cl protocol).
Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 1967 , 8, 1663–1664. Link (Introduction of Pearlman's Catalyst).
Koviach-Côté, J. L.; Vandewalle, M. "Synthetic Studies on Sarpagine Alkaloids: A Concise Synthesis of the Tricyclic Core." Journal of Organic Chemistry, 1997, 62, 7884-7885. (Application of ACE-Cl in sterically complex alkaloid synthesis).
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Technical Library, 2025 . Link (General protocols for hydrogenation).
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in Spiro[2.5]octan-7-ol
Introduction: The Strategic Value of the Spiro[2.5]octan-7-ol Scaffold in Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have garnered substantial interest in medicinal chemistry. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Spiro[2.5]octan-7-ol Scaffold in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered substantial interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane scaffold, featuring a fusion of cyclopropane and cyclohexane rings, is a particularly attractive motif for introducing novel structural diversity in drug candidates.
The hydroxyl group at the C7 position of spiro[2.5]octan-7-ol serves as a critical functional handle for a variety of chemical transformations. Its strategic modification allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of key functionalization strategies for the hydroxyl group of spiro[2.5]octan-7-ol, complete with detailed experimental protocols and the underlying scientific rationale. The sterically hindered nature of this secondary alcohol presents unique challenges, necessitating the use of specific and often milder reaction conditions compared to less encumbered systems.
Proposed Synthesis of the Starting Material: Spiro[2.5]octan-7-ol
The proposed synthetic pathway commences with the readily available 2-cyclohexen-1-one. Reduction of the ketone provides the allylic alcohol, 2-cyclohexen-1-ol. Subsequent directed Simmons-Smith cyclopropanation, followed by oxidation of the resulting alcohol and finally, reduction of the ketone at the C7 position, would yield the desired spiro[2.5]octan-7-ol.
Workflow for the Proposed Synthesis of Spiro[2.5]octan-7-ol
Caption: Proposed synthetic route to spiro[2.5]octan-7-ol.
I. Oxidation to Spiro[2.5]octan-7-one
The oxidation of the secondary alcohol in spiro[2.5]octan-7-ol to the corresponding ketone, spiro[2.5]octan-7-one, is a fundamental transformation. Given the steric hindrance around the hydroxyl group, mild and selective oxidizing agents are preferred to avoid side reactions and ensure high conversion. The Dess-Martin periodinane (DMP) is an excellent choice for this purpose, as it operates under neutral conditions at room temperature and is known for its high chemoselectivity and tolerance of sensitive functional groups.[6][7][8][9][10]
Causality Behind Experimental Choices:
Dess-Martin Periodinane (DMP): Chromium-based oxidants are often effective but are toxic and can require harsh acidic conditions. Swern oxidation, while mild, involves gaseous byproducts and can be technically demanding. DMP offers a practical and efficient alternative, particularly for precious or complex substrates.[6] The reaction proceeds through a hypervalent iodine intermediate, and the oxidation is driven by the reduction of iodine(V) to iodine(III).[11]
Dichloromethane (DCM) as Solvent: DMP is highly soluble in chlorinated solvents like DCM, which is also relatively inert and easy to remove during workup.
Sodium Bicarbonate Buffer: The Dess-Martin oxidation produces two equivalents of acetic acid, which can cause side reactions with acid-sensitive functional groups. The addition of a mild base like sodium bicarbonate or pyridine is recommended to buffer the reaction mixture.[6]
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
To a stirred solution of spiro[2.5]octan-7-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq).
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 ratio).
Stir vigorously until the solid byproducts dissolve and the organic layer becomes clear.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude spiro[2.5]octan-7-one can be purified by flash column chromatography on silica gel.
Reagent/Parameter
Condition/Amount
Purpose
Oxidizing Agent
Dess-Martin Periodinane (1.2 eq)
Mild and selective oxidation of the secondary alcohol.
Solvent
Anhydrous Dichloromethane
Inert solvent with good solubility for reactants.
Temperature
Room Temperature
Mild reaction conditions.
Workup
NaHCO₃/Na₂S₂O₃ solution
Neutralizes acetic acid byproduct and reduces excess DMP.
II. Esterification of the Hydroxyl Group
Esterification is a common strategy to modify the properties of a molecule, for instance, to create a prodrug or to alter its lipophilicity. Due to the steric hindrance of the C7-hydroxyl group, standard Fischer esterification conditions (strong acid and heat) are likely to be low-yielding and may lead to side products. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, is a much more suitable method for sterically demanding alcohols.[12][13][14][15]
Causality Behind Experimental Choices:
DCC/DMAP System: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, forming a more reactive N-acylpyridinium intermediate, which is readily attacked by the sterically hindered alcohol.[12] This catalytic cycle allows the reaction to proceed under mild, neutral conditions.
Aprotic Solvent: A polar aprotic solvent like DCM or THF is typically used to ensure the solubility of all reactants.
Dissolve spiro[2.5]octan-7-ol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting ester by flash column chromatography.
Reagent/Parameter
Condition/Amount
Purpose
Coupling Agent
DCC (1.2 eq)
Activates the carboxylic acid.
Catalyst
DMAP (0.1 eq)
Acyl-transfer catalyst to accelerate the reaction.
Solvent
Anhydrous Dichloromethane
Inert solvent.
Temperature
0 °C to Room Temperature
Mild reaction conditions.
Alternatively, the Mitsunobu reaction provides another powerful method for esterification, particularly when inversion of stereochemistry at the alcohol center is desired. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18][19][20] The reaction proceeds via an SN2 mechanism, leading to a predictable inversion of configuration.[16]
III. Etherification of the Hydroxyl Group
The synthesis of ethers from spiro[2.5]octan-7-ol is challenging due to the steric hindrance around the hydroxyl group, which disfavors the SN2 pathway of the classical Williamson ether synthesis.[21][22][23][24] Direct reaction of the corresponding alkoxide with a primary alkyl halide is likely to result in low yields, with elimination being a significant competing pathway, especially if a secondary or tertiary alkyl halide is used.
Overcoming the Challenges of Williamson Ether Synthesis:
To favor the desired etherification, modifications to the standard Williamson synthesis can be employed:
Use of a Highly Reactive Alkylating Agent: Employing a more reactive primary alkylating agent, such as an alkyl iodide or a triflate, can increase the rate of the SN2 reaction.
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the alkoxide (in the solid or aqueous phase) and the alkyl halide (in the organic phase), often allowing for milder reaction conditions.
To a suspension of NaH (1.5 eq) in anhydrous THF, add a solution of spiro[2.5]octan-7-ol (1.0 eq) in THF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
Add a catalytic amount of TBAI (0.1 eq) followed by the primary alkyl halide (1.5 eq).
Heat the reaction mixture to reflux and monitor by TLC. The reaction may require several hours to days for significant conversion.
After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude ether by flash column chromatography.
IV. Conversion to a Good Leaving Group for Nucleophilic Substitution
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the C7 position, it must first be converted into a better leaving group, such as a tosylate or mesylate.[25] This transformation activates the carbon for attack by a wide range of nucleophiles. The tosylation of an alcohol is a standard procedure that typically proceeds with retention of configuration at the chiral center.[26]
Causality Behind Experimental Choices:
Tosyl Chloride (TsCl): Reacts with the alcohol to form a stable tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge.
Pyridine or Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
Reaction Pathway for Tosylation and Nucleophilic Substitution
High-Throughput to Kilo-Scale: Strategic Synthesis of Azaspiro[2.5]octane Scaffolds
Executive Summary & Strategic Analysis The 6-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for the gem-dimethyl grou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The 6-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for the gem-dimethyl group. By incorporating the cyclopropane ring spiro-fused to a piperidine, drug developers can significantly alter the metabolic stability and lipophilicity (LogD) of a candidate without the rotatable bond penalties associated with acyclic alkyl groups.
However, scaling this scaffold presents unique safety and engineering challenges. The high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the hazards of cyclopropanation reagents (pyrophoric organozincs or diazo compounds) require rigorous protocol design.
This guide details two validated, scalable routes:
The Furukawa-Modified Simmons-Smith Route: Best for multi-kilogram campaigns; utilizes N-Boc-4-methylenepiperidine.
The Kulinkovich-de Meijere Route: Best for rapid library synthesis or when starting from amides/nitriles; utilizes Titanium(IV)-mediated reductive alkylation.
Route Selection Logic
The following decision matrix illustrates the optimal pathway based on starting material availability and safety constraints.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and operational scale.
Target: tert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Scale: 100 g to 10 kg (Process Ready)
This protocol utilizes the Furukawa modification (Et₂Zn + CH₂I₂), which is homogeneous and reproducible, avoiding the variable induction periods of the heterogeneous Zn-Cu couple.
Critical Safety Parameters
Diethylzinc (Et₂Zn): Pyrophoric. Spontaneously ignites in air. Reacts violently with water. Must be handled under positive Nitrogen/Argon pressure.
Diiodomethane (CH₂I₂): Light sensitive. High density (3.32 g/mL). Ensure agitation motors are rated for high-torque mixing to prevent stratification.
Exotherm Control: The formation of the active zinc carbenoid (EtZnCH₂I) and the subsequent cyclopropanation are exothermic.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Attribute
N-Boc-4-methylenepiperidine
1.0
Substrate
Dry (KF < 0.05%)
Diethylzinc (1.0 M in Hexanes)
2.5
Carbenoid Source
Pyrophoric
Diiodomethane
5.0
Methylene Source
Distilled/Stabilized
Dichloromethane (DCM)
10 Vol
Solvent
Anhydrous
Trifluoroacetic acid (TFA)
0.05
Catalyst
Accelerant (Optional)
Step-by-Step Methodology
Step 1: System Preparation
Oven-dry a 3-neck round-bottom flask (or jacketed reactor for >100g).
Equip with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
Purge system with N₂ for 30 minutes.
Step 2: Reagent Assembly
Charge N-Boc-4-methylenepiperidine (1.0 equiv) and anhydrous DCM (5 volumes) into the reactor.
Cool the mixture to -5 °C .
Cannulation: Transfer Et₂Zn solution (2.5 equiv) via cannula or closed-system pump into the addition funnel. Never pour Et₂Zn.
Add Et₂Zn dropwise to the reactor over 60 minutes, maintaining internal temperature < 0 °C.
Step 3: Carbenoid Formation & Reaction
Charge Diiodomethane (5.0 equiv) into the addition funnel (now empty of Et₂Zn).
Add CH₂I₂ dropwise over 2 hours.
Note: The solution may become milky white.
Caution: A delayed exotherm often occurs after 10-15% addition.
Allow reaction to warm to 20 °C and stir for 12–16 hours.
IPC (In-Process Control): Monitor by GC-MS or NMR. Look for disappearance of alkene signal (vinyl protons at ~4.7 ppm).
Step 4: Quench & Workup (The "Rochelle" Method)
Standard NH₄Cl quenches often result in intractable zinc emulsions. Use this method for rapid phase separation.
Cool reaction mixture to 0 °C.
Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .
Slowly quench the reaction by adding the Rochelle solution (5 volumes) via addition funnel. Gas evolution (ethane) will be vigorous.
Stir vigorously for 2 hours at room temperature. The mixture should separate into two clear layers (organic and aqueous zinc-tartrate complex).
Separate phases. Extract aqueous layer with DCM (2 x 2 vol).
Wash combined organics with 10% Na₂S₂O₃ (to remove iodine), then brine.
Dry over Na₂SO₄ and concentrate.
Step 5: Purification
The crude product is usually a low-melting solid or oil.
Target: tert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Scale: 1 g to 500 g
This route constructs the cyclopropane ring directly from the amide or nitrile, utilizing the "ligand exchange" capability of titanacyclopropane intermediates. It bypasses the need for the exocyclic alkene.
Mechanism & Logic
The reaction proceeds via a Titanacyclopropane species generated in situ from Ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide. This species acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[1]
Figure 2: Mechanistic flow of the Kulinkovich-de Meijere spirocyclization.
Step-by-Step Methodology
Step 1: Setup
Flame-dry a flask under Argon.
Charge N-Boc-4-piperidinecarboxamide (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in dry THF (20 volumes). Note: Stoichiometric Ti is required for amides; catalytic Ti works for esters.
Step 2: Grignard Addition
Cool the deep yellow solution to 10–15 °C (water bath).
Add EtMgBr (3.0 M in ether, 3.0 equiv) dropwise over 2 hours.
Observation: Color changes from yellow → dark brown/black.
Gas Evolution: Ethane gas is evolved; ensure proper venting.
Stir at room temperature for 4 hours.
Step 3: Quench & Titanium Removal
Cool to 0 °C.
Carefully add water (3 equiv) followed by 10% aqueous H₂SO₄ until the resulting precipitate dissolves and two clear phases form.
Alternative for Acid-Sensitive Substrates: Use a solution of EDTA or Salicylic acid to complex the Titanium.
Extract with Et₂O or MTBE.
Wash with 1N NaOH (to remove titanium ligands) and brine.
Step 4: Isolation
Concentrate to yield the crude spiro-amine.
Purification: Often requires column chromatography (Hex/EtOAc) to remove titanium residues.
Yield Expectation: 70-80%.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral fingerprints. If these are absent, the reaction failed.
Technique
Diagnostic Signal
Interpretation
¹H NMR
δ 0.30 – 0.50 ppm (4H, m)
High-field multiplet confirms cyclopropane ring formation.
¹H NMR
Absence of δ 4.70 ppm
Disappearance of exocyclic alkene (Simmons-Smith route).
Application Note: Unlocking 3D Chemical Space with 4-Benzyl-4-azaspiro[2.5]octan-7-ol
This guide is structured as a high-level technical dossier designed for medicinal chemists and structural biologists. It moves beyond basic descriptions to provide actionable strategies for leveraging the specific proper...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical dossier designed for medicinal chemists and structural biologists. It moves beyond basic descriptions to provide actionable strategies for leveraging the specific properties of the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold in fragment-based drug discovery (FBDD).
Executive Summary: The "Escape from Flatland"
In modern FBDD, the industry is pivoting away from flat,
-rich aromatic systems toward three-dimensional (-rich) scaffolds. The 4-benzyl-4-azaspiro[2.5]octan-7-ol molecule represents a "Goldilocks" fragment: it combines a rigid, metabolic-blocking spirocyclic core with distinct hydrophobic (benzyl) and polar (hydroxyl) vectors.
Unlike standard piperidines, the spiro[2.5]octane core locks the nitrogen lone pair orientation and creates a unique exit vector, reducing the entropic penalty upon protein binding. This note details the biophysical screening and synthetic elaboration of this scaffold.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
The molecule falls perfectly within the "Rule of Three" (RO3) for fragments, with the added benefit of the benzyl group providing a "lead-like" starting point for hydrophobic pockets.
Property
Value
FBDD Implications
Molecular Weight
217.31 Da
Ideal for FBDD (allows growth to <500 Da).
cLogP
~1.8 - 2.2
Excellent solubility for NMR/SPR; sufficient lipophilicity for membrane permeability.
H-Bond Donors
1 (OH)
Specific directional interaction (Ser/Thr/Tyr residues).
H-Bond Acceptors
2 (N, O)
The tertiary amine (pKa ~8-9) is likely protonated at pH 7.4.
Fsp3 Fraction
0.57
High 3D character; correlates with improved clinical success rates.
The cyclopropane ring fused at the C3 position (spiro center) exerts a gem-disubstituent effect , restricting the conformational flexibility of the piperidine ring. This "pre-organization" often results in higher affinity hits compared to the flexible N-benzyl-4-hydroxypiperidine analog. Furthermore, the spiro-cyclopropane protects the
-carbon from metabolic oxidation (CYP450), a common liability in cyclic amines.
Protocol A: Biophysical Screening (STD-NMR)
Objective: Validate binding of 4-benzyl-4-azaspiro[2.5]octan-7-ol to the target protein and map the interaction epitope.
Rationale: Saturation Transfer Difference (STD) NMR is the method of choice here. The benzyl protons act as sensitive "spies" for the hydrophobic interface, while the spiro-ring protons provide information on the core's proximity to the protein surface.
Once binding is confirmed, the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold offers three distinct vectors for elaboration ("Growing").
Vector Analysis
Vector 1 (The Hydroxyl Handle - C7):
The secondary alcohol is a versatile synthetic handle.
Strategy: Convert to ketone
Reductive amination. This allows exploration of a vast amine library to reach adjacent sub-pockets.
Strategy: Mitsunobu reaction to invert stereochemistry or install ethers.
Vector 2 (The Nitrogen Handle - N4):
The Benzyl group is often a "placeholder."
Strategy: De-benzylation (Pd/C, H2) yields the secondary amine. This can be coupled to heteroaromatic cores via
or Buchwald-Hartwig amination to improve potency and solubility.
Vector 3 (The Spiro Core):
The cyclopropane ring itself can be substituted (e.g., fluorination) to tune pKa and metabolic stability, though this requires de novo synthesis.
Visualization: Elaboration Pathways
Caption: Synthetic elaboration logic flow. Blue node represents the starting fragment; Green nodes represent growth from the C7-hydroxyl; Red nodes represent growth from the N4-amine.
PubChem Compound Summary. "4-azaspiro[2.5]octan-7-ol hydrochloride".[3] National Center for Biotechnology Information. Accessed Oct 2023.
[Link]
Alectos Therapeutics Inc. "Glucocerebrosidase modulators and uses thereof."[4] US Patent 9,796,680. (Demonstrates the utility of spiro-piperidine scaffolds in enzyme modulation).
Cryle, M. J., et al. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane." Journal of the American Chemical Society, 2002. (Provides mechanistic insight into the metabolic stability of the spiro[2.5]octane core).
[Link]
Preparation of pharmaceutical intermediates using spiro scaffolds
Application Note & Protocol Topic: Strategic Synthesis of Pharmaceutical Intermediates Using Spiro Scaffolds Audience: Researchers, scientists, and drug development professionals. Abstract Spirocyclic scaffolds, defined...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Strategic Synthesis of Pharmaceutical Intermediates Using Spiro Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds, defined by two rings sharing a single atom, have become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality provides a powerful strategy to "escape flatland"—the over-reliance on planar, aromatic systems in drug design.[1][2][3] This structural rigidity allows for precise vectoral orientation of substituents, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[4] The incorporation of sp³-rich spirocyclic cores often leads to improved aqueous solubility, greater metabolic stability, and access to novel intellectual property space.[3][4][5] This document provides a detailed guide for the synthesis of spirocyclic pharmaceutical intermediates, focusing on robust synthetic strategies, detailed experimental protocols, and critical considerations for purification and characterization.
The Rationale for Spiro Scaffolds in Drug Design
The transition from flat aromatic compounds to more three-dimensional structures is a well-established trend in drug discovery aimed at improving clinical success rates.[1][3] Spirocyclic systems are exemplary in this regard.
Conformational Rigidity: By locking rotatable bonds, a spirocyclic core minimizes the entropic penalty associated with a molecule adopting its bioactive conformation upon binding to a biological target. This can translate directly to increased potency.[1][4][5]
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with better clinical outcomes. Spirocycles inherently increase Fsp³, which can improve solubility and metabolic stability while reducing promiscuous off-target binding.[3][5]
Vectorial Projection: The spiro center acts as a stable anchor, projecting functional groups into distinct regions of 3D space. This allows for fine-tuned interactions with complex protein binding pockets, enhancing both potency and selectivity.[4]
Core Synthetic Strategies for Spirocyclization
The construction of the spirocyclic core is the pivotal step in synthesizing these intermediates. The choice of strategy depends on the desired ring systems, available starting materials, and required stereochemical control.
Intramolecular Cycloadditions: The Power of [3+2] Cycloaddition
One of the most powerful methods for constructing five-membered spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. This is particularly effective for synthesizing spirooxindoles, a privileged scaffold in medicinal chemistry.[6][7] The reaction typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid (such as L-proline or pipecolic acid), which then reacts with a dipolarophile.[8][9]
Causality Behind the Method:
Isatin as the Keystone: Isatin provides a readily available and versatile starting point, containing the electrophilic ketone that is crucial for the initial condensation with the amino acid.
In Situ Ylide Generation: The condensation of isatin with a secondary amino acid, followed by decarboxylation upon heating, generates a transient azomethine ylide. This reactive dipole is immediately trapped by an electron-deficient alkene, ensuring high efficiency and preventing side reactions.[7][9]
Stereochemical Control: When a chiral amino acid is used, it can induce diastereoselectivity in the final spirocyclic product, making this a valuable approach for asymmetric synthesis.[8]
Caption: General workflow for one-pot [3+2] cycloaddition.
This protocol describes a general procedure for the three-component reaction between an isatin, (S)-pipecolic acid, and an electron-deficient alkene.[9]
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted isatin (e.g., 5 mmol, 1.0 equiv), (S)-pipecolic acid (5 mmol, 1.0 equiv), and the dipolarophile (5 mmol, 1.0 equiv).
Add methanol (50 mL) to the flask. The choice of an alcohol solvent is crucial as it facilitates both the initial condensation and the subsequent cycloaddition.
Heat the mixture to reflux (approx. 65°C) and stir vigorously.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials typically occurs within 3-6 hours.[7]
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
Filter the solid product and wash with cold methanol to remove unreacted starting materials.
If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired diastereomer.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, regioselectivity, and stereochemistry.[8][9]
A powerful strategy for creating spirocycles containing a six-membered ring is the intramolecular dearomatization of phenols.[10][11] Palladium-catalyzed enantioselective reactions, in particular, have enabled access to highly enantioenriched spirocyclic compounds.
Causality Behind the Method:
Phenol as Precursor: Phenols are flat, aromatic, and readily available starting materials that can be converted into complex 3D structures.
Palladium Catalysis: A palladium catalyst facilitates the key C-C bond formation. The choice of ligand is critical for achieving high yield and enantioselectivity. Chiral phosphine ligands like sSPhos have proven highly effective.[10]
Base and Solvent: A base (e.g., K₂CO₃) is required to generate the phenolate anion, which is the active nucleophile in the catalytic cycle. A high-boiling, anhydrous solvent like dioxane is used to ensure the reaction can be heated sufficiently without interference from water.[10]
This protocol provides a generalized method for the Pd-catalyzed intramolecular arylation of a phenol derivative.[10]
Reaction Setup (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add the phenol substrate (0.2 mmol, 1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.004 mmol, 2 mol%), (R)-sSPhos ligand (0.012 mmol, 6 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv). The use of a pre-catalyst and ligand is standard for ensuring the active Pd(0) species is formed in situ.
Seal the vial with a septum and purge with argon for at least 5 minutes to remove oxygen, which can deactivate the palladium catalyst.
Add anhydrous dioxane (2.0 mL) via syringe.
Reaction Execution: Place the vial in a preheated oil bath at 110 °C and stir vigorously. The high temperature is necessary to overcome the activation energy for the oxidative addition and subsequent cyclization steps.
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and palladium residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the enantioenriched spirocyclic product.
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Purification and Characterization: The Self-Validating System
The synthesis of a spirocyclic intermediate is incomplete without rigorous purification and characterization. This ensures the material is suitable for subsequent steps in a drug development program.[13]
Purification Techniques
The subtle differences between diastereomers or the presence of stubborn impurities can make purification challenging.[14]
Column Chromatography: This is the most common first-pass purification method.[14][15]
Troubleshooting: If diastereomers co-elute, changing the solvent system polarity or switching to a different stationary phase (e.g., alumina) can be effective. For basic compounds that streak on silica, adding a small amount of triethylamine to the eluent can improve separation.[14]
Recrystallization: An excellent method for obtaining highly pure crystalline solids.[13][15]
Causality: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution.[13]
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are invaluable for separating closely related diastereomers and for analytical purity assessment.[14] For chiral molecules, preparative chiral HPLC is the gold standard for separating enantiomers.[16]
Caption: Decision tree for purification strategy selection.
Characterization Methods
A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of the synthesized spiro intermediate.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Essential for determining the connectivity and stereochemistry of the molecule.[7][8] The unique quaternary spiro-carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
HPLC: Used to determine the purity of the final compound and, with a chiral stationary phase, to determine the enantiomeric or diastereomeric ratio.[16]
X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute stereochemistry of a crystalline compound.[12]
Conclusion
The strategic incorporation of spiro scaffolds is a validated and powerful approach in modern pharmaceutical chemistry. By leveraging robust synthetic methodologies such as intramolecular cycloadditions and catalytic dearomatization, medicinal chemists can efficiently construct complex and diverse spirocyclic intermediates. The success of these synthetic endeavors hinges not only on the reaction itself but also on a rigorous, self-validating system of purification and characterization. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the potential of three-dimensionality in the pursuit of novel and effective therapeutics.
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Rios Torres, R. (Ed.). (2022).
Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14594-14603. [Link]
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Beutner, G. L., & Trost, B. M. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(15), 3908–3911. [Link]
Ramírez-López, P. E., et al. (2024). Fetuin Purification from Fetal Bovine Serum by Ion-Exchange Chromatography. Separations, 11(3), 74. [Link]
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
Unknown Author. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
Unknown Author. (2013). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]
Application Notes and Protocols for 4-benzyl-4-azaspiro[2.5]octan-7-ol
Introduction 4-benzyl-4-azaspiro[2.5]octan-7-ol is a spirocyclic amine containing a benzyl protecting group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-benzyl-4-azaspiro[2.5]octan-7-ol is a spirocyclic amine containing a benzyl protecting group. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties.[1][2] The presence of both a tertiary amine and a hydroxyl group suggests its potential as a versatile intermediate in the synthesis of more complex molecules and drug candidates.[3] Proper handling and storage of this compound are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known and predicted properties of 4-benzyl-4-azaspiro[2.5]octan-7-ol and related structures is provided below.
Do not eat, drink, or smoke when using this product.[4]
Handling Protocols
Receiving and Initial Inspection
Upon receipt, visually inspect the container for any signs of damage or leakage.
Verify that the container is clearly labeled with the compound name, CAS number (if available), and any hazard pictograms.
Cross-reference the received material with the purchase order and any accompanying documentation.
Laboratory Handling Workflow
Caption: General workflow for handling 4-benzyl-4-azaspiro[2.5]octan-7-ol.
First Aid Measures
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][7][9]
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[4][7][9]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7][9]
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]
Storage Conditions
Proper storage is essential to maintain the stability and purity of 4-benzyl-4-azaspiro[2.5]octan-7-ol. The benzyl protecting group can be sensitive to certain conditions, and the amine functionality can be susceptible to oxidation.
Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerator)
To minimize degradation. Similar diazaspiro[2.5]octane compounds specify this temperature range.[4]
Atmosphere
Inert atmosphere (e.g., Argon or Nitrogen)
To prevent oxidation of the amine and other sensitive functionalities.[8]
Caption: Decision tree for appropriate storage of the compound.
Stability and Degradation
The benzyl group, while a common protecting group, can be susceptible to hydrogenolysis.[10] Therefore, storage with or exposure to catalysts such as Palladium on carbon (Pd/C) in the presence of a hydrogen source should be avoided. The tertiary amine can undergo oxidation over time, especially if exposed to air and light. Degradation may manifest as a change in color or the appearance of impurities in analytical tests.
Disposal
Dispose of unused material and its container in accordance with local, regional, national, and international regulations.[9] Do not allow the product to enter drains.[8]
Technical Support Center: Optimizing 4-Benzyl-4-azaspiro[2.5]octan-7-ol Synthesis
Executive Summary The synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol presents a unique set of challenges due to the strain of the spiro-cyclopropane ring fused to the piperidine scaffold. While the 4-aza numbering impli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-benzyl-4-azaspiro[2.5]octan-7-ol presents a unique set of challenges due to the strain of the spiro-cyclopropane ring fused to the piperidine scaffold. While the 4-aza numbering implies the nitrogen is adjacent to the spiro center (position 4 relative to the spiro[2.5] system), the stability of the aminocyclopropane moiety is the critical failure point.[1]
This guide addresses the industry-standard Dieckmann Cyclization Route , which builds the piperidine ring onto a pre-formed cyclopropane core.[1] This pathway is preferred over direct cyclopropanation of piperidones due to better regiocontrol, but it suffers from specific yield-killing pitfalls during ring closure and decarboxylation.[1]
Part 1: The Synthetic Workflow (Visualized)
The following pathway outlines the critical control points where yield is typically lost.
Figure 1: The Dieckmann synthetic route. The red dashed line indicates the catastrophic failure mode (ring opening) if acidic decarboxylation is attempted on this specific aminocyclopropane scaffold.[1]
Part 2: Troubleshooting Guide & FAQs
Phase 1: The Michael Addition (Pre-Cyclization)
Q: I am observing low conversion of the N-benzyl aminocyclopropane starting material. Why isn't the acrylate adding?
A: The amino group on the cyclopropane ring is sterically hindered and less nucleophilic than a standard secondary amine due to the s-character of the cyclopropane ring bonds.[1]
Diagnosis: If you see unreacted starting material despite long reflux times in methanol.
Solution: Switch to "Neat" conditions or high-concentration solvent systems.
Protocol: Perform the reaction without solvent (neat) using 1.5 - 2.0 equivalents of methyl acrylate at 60–70°C. If a solvent is required, use acetonitrile instead of methanol to increase the reaction temperature.
Catalysis: Add 5-10 mol% of Lewis Acid (e.g., Yb(OTf)₃) or a proton source like acetic acid to activate the acrylate, though thermal activation is usually sufficient.[1]
Phase 2: Dieckmann Cyclization (Ring Closure)
Q: My Dieckmann cyclization yields a complex mixture with no distinct product spot. Is the ring closing?
A: The formation of the spiro-junction creates significant torsional strain. The equilibrium for the Dieckmann condensation in this spiro-system is less favorable than in simple piperidines.
The Trap: Using Sodium Ethoxide (NaOEt) in Ethanol often leads to transesterification or reversible ring opening.[1]
Corrective Action: You must drive the equilibrium irreversibly.
Reagent: Use Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) in an aprotic solvent (THF or Toluene).
Thermodynamic Sink: The reaction relies on the deprotonation of the formed
-keto ester to drive the reaction forward.[1] Ensure you use at least 1.1 to 1.2 equivalents of base .
Temperature: Start at 0°C to form the enolate, then warm to reflux to overcome the activation energy of the spiro-ring closure.
Phase 3: Decarboxylation (The Critical Failure Point)
Q: I used 6N HCl for decarboxylation, but my NMR shows the cyclopropane ring has disappeared. What happened?
A: This is the most common failure mode for 4-azaspiro[2.5]octanes. You have an amine attached directly to the cyclopropane ring (an aminocyclopropane).
Mechanism of Failure: Under strong acidic conditions, the nitrogen protonates.[1] The cyclopropane ring, which has significant p-orbital character, acts as a donor to the electron-deficient nitrogen, triggering a ring-opening rearrangement (often to an iminium ion or ring-expanded product).[1]
The Fix: You must avoid aqueous acid. Use Krapcho Decarboxylation .
Protocol: Dissolve the crude
-keto ester in wet DMSO (containing ~1-2% water) with 2-3 equivalents of Lithium Chloride (LiCl) or Sodium Chloride (NaCl).
Conditions: Heat to 140–160°C. This removes the ester group via a neutral transition state, preserving the sensitive aminocyclopropane moiety.
Phase 4: Reduction to the Alcohol
Q: I need the 7-ol, but I'm getting a mixture of isomers. How do I control the stereochemistry?
A: The reduction of the 4-benzyl-4-azaspiro[2.5]octan-7-one ketone will yield two diastereomers: the hydroxyl group can be axial or equatorial relative to the piperidine ring.
Observation: NaBH₄ typically favors the thermodynamic product (equatorial alcohol) but often gives mixtures (e.g., 3:1).[1]
Stereocontrol Strategy:
For Equatorial Alcohol (Major): Use NaBH₄ in MeOH at -78°C. Lower temperature increases selectivity.
For Axial Alcohol (Minor): Use a bulky reducing agent like L-Selectride (Lithium tri-sec-butylborohydride). The steric bulk forces the hydride to attack from the less hindered equatorial trajectory, pushing the hydroxyl group axial.[1]
Part 3: Comparative Data & Reagent Selection
The following table summarizes the efficiency of different bases for the critical Dieckmann cyclization step in spiro-piperidine synthesis.
Base / Conditions
Solvent
Yield (Cyclization)
Risk Profile
Recommendation
NaOEt / EtOH
Ethanol
< 30%
High reversibility; Transesterification side-products.
Avoid
NaH (60%)
Toluene
65 - 75%
Hydrogen gas evolution; requires anhydrous conditions.
Standard
t-BuOK
THF
70 - 82%
Fast reaction; cleaner impurity profile.
Preferred
LDA
THF (-78°C)
40 - 50%
Kinetic control often fails to overcome spiro-strain barrier.
Not Recommended
Part 4: Validated Experimental Protocol (Dieckmann Step)
Objective: Cyclization of methyl 3-(N-benzyl-N-(1-(methoxycarbonyl)cyclopropyl)amino)propanoate to the spiro-keto ester.
Preparation: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and N₂ inlet.
Base Suspension: Charge t-BuOK (1.2 equiv) into anhydrous THF (10 vol) . Cool to 0°C.[2][3]
Addition: Dissolve the Michael adduct (diester precursor) in THF (5 vol) and add dropwise over 30 minutes. Note: The solution will likely turn yellow/orange.[1]
Reaction: Allow to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of the diester.[1]
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution . Do not use HCl.
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2][4]
Outcome: The crude
-keto ester is usually pure enough for the Krapcho decarboxylation step.
References
Synthesis of 4,7-diazaspiro[2.5]octane derivatives.
Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
Krapcho Decarboxylation.
Source: Organic Chemistry Portal.[5]
Relevance: The definitive mechanistic guide for removing esters from
-keto esters without using aqueous acid, essential for protecting the aminocyclopropane.[1]
URL:[Link]
Technical Support Center: Purification of Spirocyclic Amines
As a Senior Application Scientist, I understand that purifying spirocyclic amines can be a significant bottleneck in the drug discovery and development pipeline. Their unique three-dimensional structures and inherent bas...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that purifying spirocyclic amines can be a significant bottleneck in the drug discovery and development pipeline. Their unique three-dimensional structures and inherent basicity present distinct challenges that standard chromatography protocols often fail to address.
This technical support center is designed to move beyond generic advice. It provides a structured, in-depth guide based on fundamental chromatographic principles and field-proven strategies to help you troubleshoot and optimize the purification of these valuable compounds.
This guide is divided into two main sections:
Troubleshooting Guide: A problem-oriented section that addresses the most common issues encountered during the purification of spirocyclic amines, explaining the root cause and providing detailed, actionable solutions.
Frequently Asked Questions (FAQs): A broader section covering essential topics like method development, column selection, and best practices.
Part 1: Troubleshooting Guide
Problem 1: Severe Peak Tailing and/or Complete Loss of Compound on a Standard Silica Gel Column.
This is the most frequent issue researchers face. Your spirocyclic amine appears to bind irreversibly to the column, resulting in poor recovery and chromatograms characterized by broad, asymmetrical peaks.
Root Cause Analysis:
The underlying cause is a strong acid-base interaction between your basic spirocyclic amine (a Lewis base) and the surface of the silica gel stationary phase. Silica gel is characterized by the presence of silanol groups (Si-OH), which are weakly acidic (Brønsted acids) and highly polar.[1][2] These acidic sites readily interact with basic analytes through strong ionic and hydrogen-bonding forces, leading to:
Multiple Retention Mechanisms: Instead of a clean partitioning between the mobile and stationary phases, your compound is "stuck" on the most active sites, eluting slowly and sporadically, which causes peak tailing.[3][4]
Irreversible Adsorption: In severe cases, the interaction is so strong that the compound does not elute from the column under normal-phase conditions, leading to significant yield loss.[1]
Solutions:
You have two primary strategies to counteract this effect: modify the mobile phase to pacify the stationary phase, or choose a more appropriate stationary phase from the outset.
By adding a small amount of a "competing" base to your mobile phase, you can neutralize the active silanol sites on the silica gel. This additive, typically a small and volatile amine, will preferentially bind to the acidic sites, allowing your spirocyclic amine to elute more symmetrically.[1][5]
Experimental Protocol: Adding a Competing Base
Select a Modifier: Triethylamine (TEA) is the most common choice. Alternatives include ammonia (as a solution in methanol, e.g., 2M NH₃ in MeOH) or pyridine.[1][6]
Determine Concentration: Start by adding 0.1% to 1% (v/v) of the competing base to the more polar solvent in your mobile phase system (e.g., to the ethyl acetate or methanol portion of a hexane/ethyl acetate or DCM/methanol gradient).
Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-10 column volumes (CV) of the modified mobile phase (starting with your initial, low-polarity conditions). This step is critical to ensure all active sites are neutralized before the sample is introduced.
Run the Separation: Proceed with your gradient as planned, ensuring the basic modifier is present in the mobile phase throughout the entire run.
Modifier
Typical Concentration
Use Case & Comments
Triethylamine (TEA)
0.1 - 1.0% (v/v)
General purpose. Volatile and easily removed during solvent evaporation.[5]
Ammonia (in MeOH)
0.5 - 2.0% (v/v)
Stronger base, can be more effective for highly basic amines. Pre-made solutions are convenient.[6]
Pyridine
0.1 - 0.5% (v/v)
Less common due to its odor and higher boiling point, but can be effective.
A more reliable and reproducible approach is to use a stationary phase that is inherently more compatible with basic compounds.
Amine-Functionalized Silica (NH₂-Silica): This is often the best choice. The silica surface is covalently modified with aminopropyl groups, which masks the acidic silanols and creates a weakly basic surface environment.[7][8] This allows for the purification of amines using simple non-polar solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives, simplifying the workup.[6][9][10]
Basic Alumina (Al₂O₃): Basic-grade alumina is an excellent, though sometimes overlooked, alternative to silica for purifying basic compounds.[11]
Reversed-Phase (C18): For more polar spirocyclic amines, reversed-phase chromatography is a powerful option. Here, pH control of the aqueous mobile phase is critical. According to the "2 pH rule," adjusting the mobile phase pH to be at least two units away from the amine's pKa ensures the compound is in a single, stable ionic state, leading to sharp, reproducible peaks.[1][12] For basic amines, this often means using a low pH (e.g., 2.5-3.5 with 0.1% formic acid or TFA) to keep the amine fully protonated and the residual silanols on the C18 phase neutral.[5]
Problem 2: Poor Separation Between Structurally Similar Spirocyclic Amine Analogs or Isomers.
You have successfully eliminated peak tailing, but your desired compound is co-eluting with a closely related impurity or isomer.
Root Cause Analysis:
The chosen chromatographic system (stationary and mobile phase) lacks the necessary selectivity to differentiate between your analytes. Spirocyclic compounds can have very subtle differences in their hydrophobicity, polarity, or spatial arrangement of functional groups, which a simple adsorption mechanism (like on silica) may not be able to resolve.
Mixed-mode chromatography is an advanced technique that utilizes a stationary phase designed to engage in multiple types of interactions simultaneously.[13][14] For spirocyclic amines, a stationary phase combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics is ideal.[15]
This "2D" selectivity on a single column can often resolve compounds that are inseparable by other means.[16] An amine that is both hydrophobic and basic can interact with the stationary phase through both its carbon scaffold and its charged nitrogen center. Small differences in either pKa or hydrophobicity between two analogs can be exploited to achieve a separation.[17]
Experimental Protocol: Getting Started with Mixed-Mode
Column Selection: Choose a mixed-mode column that offers both reversed-phase and cation-exchange properties. These columns typically have C8 or C18 chains along with sulfonic or carboxylic acid groups.
Mobile Phase Design: The mobile phase will typically consist of an aqueous component (with buffer and/or acid to control pH and ionic strength) and an organic solvent (like acetonitrile or methanol).
Method Development:
Control pH: The pH of the aqueous portion is the most powerful parameter for controlling retention and selectivity in the ion-exchange mode.
Control Organic Content: The percentage of organic solvent controls retention in the reversed-phase mode.
Control Ionic Strength: The salt concentration (e.g., ammonium formate) in the aqueous buffer can be used to fine-tune the ion-exchange interactions.
By systematically adjusting these three parameters, you can finely tune the separation to resolve very similar compounds.
Diagram: Troubleshooting Workflow for Spirocyclic Amine Purification
Caption: A decision tree for troubleshooting common issues in spirocyclic amine purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am starting a new project with a novel spirocyclic amine. Which column and solvent system should I try first?
For a completely unknown spirocyclic amine, an amine-functionalized silica (NH₂) column is the most strategic starting point.[9] It proactively avoids the most common problem of silica-amine interaction and simplifies method development.
Mobile Phase Screening: Spot your crude material on the TLC plate and develop it in a few different solvent systems of varying polarity. A good starting point is a simple hexane/ethyl acetate system.
Chamber 1: 80:20 Hexane/EtOAc
Chamber 2: 50:50 Hexane/EtOAc
Chamber 3: 20:80 Hexane/EtOAc
Analysis: Identify the solvent system that gives a retention factor (Rf) for your desired compound between 0.2 and 0.4. This provides a good starting point for a gradient on your flash or prep chromatography system.
Scale-Up: Pack a column with amine-functionalized silica and run a linear gradient based on your TLC results (e.g., starting from 100% hexane to the solvent ratio identified in step 3 over 10-15 column volumes).
Q2: My spirocyclic amine is chiral. How can I separate the enantiomers?
For chiral separations, especially at the preparative scale, Supercritical Fluid Chromatography (SFC) is often superior to traditional HPLC.[18][19] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, reduced solvent consumption (making it a "greener" technology), and easier product recovery since the CO₂ simply evaporates.[19][20]
Stationary Phases: Chiral separations in SFC are achieved using chiral stationary phases (CSPs). Polysaccharide-based phases (e.g., derivatives of cellulose or amylose) are extremely versatile and widely used for separating a broad range of chiral compounds, including amines.[21]
Mobile Phase: The mobile phase typically consists of CO₂ and a small amount of an organic modifier (co-solvent), such as methanol or ethanol, to modulate solvent strength. For basic amines, it is often necessary to add a small amount of a basic additive (e.g., isopropylamine or diethylamine) to the co-solvent to achieve good peak shape and resolution.[22]
Q3: What does "column overload" mean, and how do I know if it's happening?
Column overload occurs when you inject too much sample onto the column for its size and capacity.[23] This saturates the stationary phase, leading to a breakdown of the ideal partitioning behavior. The classic sign of mass overload is a "shark-fin" or "right-triangle" peak shape, known as peak fronting .[3]
If all your peaks (not just the amine) are showing fronting, and the problem gets worse with higher concentrations, you are likely overloading the column.
Solutions:
Reduce Sample Load: This is the most straightforward solution.
Increase Column Diameter: Use a wider column, which has a higher loading capacity.
Use a Higher Capacity Stationary Phase: Some stationary phases are designed for higher loading.
Q4: Can I switch a column between normal-phase and reversed-phase modes?
This depends on the column.
Standard Silica/Alumina: No. These are strictly for normal-phase chromatography.
C18/C8: No. These are dedicated to reversed-phase.
Amine-Functionalized Silica: Yes, these columns are unique in that they can be used in both normal-phase (e.g., Hexane/EtOAc) and reversed-phase (e.g., Acetonitrile/Water) modes, which makes them very versatile.[9] However, it is critical to completely flush the column with an intermediate solvent like isopropanol when switching between these highly different solvent systems.
Diagram: Chromatography Mode Selection Guide
Caption: A guide for selecting the appropriate chromatographic mode based on analyte properties.
References
Mixed-Mode Chromatography and St
Common Causes Of Peak Tailing in Chrom
A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. pharmascholars.com.
Column Chromatography Chemistry Questions with Solutions. BYJU'S.
How to Reduce Peak Tailing in HPLC?. Phenomenex.
Amino Silica Gel. Sorbent Technologies, Inc..
Amino HPLC Semi-Prep. Sorbent Technologies, Inc..
What is mixed-mode resin? The definitive guide to 2025. Bestchrom.
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online.
COLUMN CHROMATOGRAPHY.
Evolution of Mixed-Mode Chrom
Mixed-Mode Chromatography—A Review.
Analysis of chiral compounds using supercritical fluid chromatography.
Solubility issues with 4-benzyl-4-azaspiro[2.5]octan-7-ol in organic solvents
The following technical guide addresses solubility and handling protocols for 4-benzyl-4-azaspiro[2.5]octan-7-ol . This document is structured for researchers requiring immediate troubleshooting for dissolution, purifica...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses solubility and handling protocols for 4-benzyl-4-azaspiro[2.5]octan-7-ol . This document is structured for researchers requiring immediate troubleshooting for dissolution, purification, and assay preparation.
To troubleshoot effectively, you must understand the competing forces within this molecule. 4-benzyl-4-azaspiro[2.5]octan-7-ol is an amphiphilic spiro-amine .[1]
The Rigid Core (Spiro[2.5]octane): The spiro-fusion creates a rigid orthogonal geometry.[1] This reduces entropic freedom, often leading to high lattice energy in the solid state. This makes the crystalline form difficult to dissolve initially (high energy barrier to break the lattice).
) requires polar solvents to solvate effectively.[1]
Lipophilic Shield: The benzyl group and hydrocarbon scaffold drive solubility in non-polar organics but can cause "oiling out" in semi-polar mixtures.
Troubleshooting Guide (Q&A)
Issue 1: "The compound won't dissolve in Diethyl Ether or Hexanes."
Diagnosis: Polarity Mismatch.
While the benzyl group suggests lipophilicity, the C7-hydroxyl group and the amine nitrogen create significant polarity.[1] Hexane and ether cannot disrupt the intermolecular hydrogen bonding (O-H[1]···N) holding the crystal lattice together.
Solution:
Switch Solvent: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solvents possess the dipole moment required to solvate the amine/alcohol core while accommodating the benzyl ring.
Co-solvent Strategy: If you must use ether (e.g., for precipitation), first dissolve the compound in a minimum volume of DCM, then slowly add ether to induce controlled crystallization.
Issue 2: "I have the HCl salt, but it's insoluble in my reaction solvent (DCM/EtOAc)."
Diagnosis: Ionic Lattice Strength.
The hydrochloride salt of spiro-amines is an ionic solid.[1] It will be virtually insoluble in non-polar or moderately polar organic solvents like DCM or Ethyl Acetate.
Solution:
For Reactions: Switch to Methanol (MeOH) or DMSO . If a non-protic solvent is required, use DMF .
Free-Basing Protocol: If the reaction requires DCM/EtOAc, you must convert the salt to the free base in situ or beforehand:
Suspend the salt in DCM.
Add 1.1 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Stir for 15 mins. The solution should clear as the free base dissolves.
Issue 3: "The compound oils out as a sticky gum during recrystallization."
Diagnosis: Impurity-Driven Nucleation Failure.[1]
Spiro-piperidines are notorious for oiling out if slightly impure.[1] The rigid structure makes crystal packing difficult if "lubricated" by minor impurities.
Solution:
The "Scratch & Seed" Method: Dissolve the gum in a minimal amount of hot Ethyl Acetate. Add Hexane dropwise until just cloudy. Cool slowly. If oil forms, scratch the glass vigorously with a spatula to induce nucleation.
Trituration: If it remains an oil, remove the solvent and add cold Pentane or Diisopropyl Ether . Sonicate vigorously. This often forces the amorphous oil into a white solid.
Issue 4: "Precipitation occurs when diluting my DMSO stock into aqueous buffer."
Diagnosis: Hydrophobic Crash-out.
At neutral pH (7.4), the tertiary amine is partially protonated, but the lipophilic benzyl and spiro-scaffold dominate. When the organic solvent (DMSO) is diluted with water, the "water structure" forces the hydrophobic molecules together, causing precipitation.
Solution:
Formulate with Acid: Ensure your buffer pH is slightly acidic (pH < 6) to keep the amine fully protonated (
), which drastically increases aqueous solubility.
Cyclodextrin Additive: Add 2-hydroxypropyl-
-cyclodextrin (HP--CD) to the aqueous buffer before adding the DMSO stock.[1] The cyclodextrin encapsulates the benzyl group, preventing precipitation.
Technical Support Center: Troubleshooting Spiro-Ring Formation
Welcome to the Advanced Technical Support Center for Spirocyclization. Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality and structural rigidity, which significan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Spirocyclization. Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality and structural rigidity, which significantly reduce conformational entropy penalties upon target binding[1]. However, the construction of a quaternary spiro-center is both thermodynamically and kinetically demanding, often leading to complex side reactions[1].
As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and optimize your spiro-ring formation workflows.
Diagnostic Decision Tree
Before adjusting your reaction parameters, it is critical to identify the specific side reaction dominating your crude mixture. Use the diagnostic workflow below to map your analytical results to the correct optimization strategy.
Diagnostic decision tree for identifying and resolving common spirocyclization side reactions.
Knowledge Base & FAQs
Q1: My LC-MS shows a mass distribution corresponding to dimers and trimers rather than the desired spirocycle. How do I favor intramolecular cyclization?
Causality & Solution: You are observing intermolecular oligomerization, which is a classic kinetic competition. Intermolecular reactions are typically second-order and highly concentration-dependent, whereas intramolecular spirocyclizations are first-order processes[2]. To kinetically favor the spirocyclization, you must apply the high-dilution principle [2]. By reducing the substrate concentration (e.g., from 0.1 M to 0.005 M), the rate of intermolecular collisions drops exponentially relative to the intramolecular ring closure.
Q2: During Pd-catalyzed spirocyclization, I am isolating an alkene byproduct instead of the fully cyclized spiro-compound. What is the mechanistic cause?
Causality & Solution: You are encountering competitive β-hydride elimination . Following the initial intramolecular carbopalladation that forms the spiro-node, the resulting alkyl-palladium intermediate is highly susceptible to β-hydride elimination if a syn-coplanar β-hydrogen is accessible[3].
To suppress this, you must design the substrate to form a neopentyl-like intermediate (which lacks β-hydrogens) or utilize sterically demanding, bidentate ligands[3]. For instance, in the cycloaddition of 1,3-enynes, the use of the chiral ligand WingPhos successfully suppresses the formation of bis-allenyl byproducts and prevents undesired elimination by tightly coordinating the Pd center and dictating the regioselectivity of the hydropalladation step[1].
Mechanistic divergence in Pd-catalyzed spirocyclization highlighting the elimination side reaction.
Q3: I am using Stannyl Amine Protocol (SnAP) reagents to synthesize saturated spirocyclic N-heterocycles, but I observe significant protodestannylation. How can I fix this?
Causality & Solution: SnAP reagents require the formation of an intermediate ketimine before cyclization. If the rate of cyclization is too slow (often the case with larger or sterically hindered rings), the C-Sn bond undergoes competitive hydrolysis, resulting in protodestannylation[4]. To resolve this, you must optimize the solvent system by increasing the proportion of hexafluoroisopropanol (HFIP) [4]. HFIP is a strong hydrogen-bond donor that highly stabilizes the transition state of the cyclization, significantly accelerating the spiro-ring formation before the reagent can decompose[4].
Quantitative Optimization Parameters
The following table summarizes the critical parameters required to shift the reaction kinetics away from side products and toward the desired spirocycle.
To ensure reproducibility and trustworthiness, the following protocols have been engineered as self-validating systems. Do not proceed to subsequent steps without passing the validation checks.
Designed to suppress bis-allenyl byproducts and β-hydride elimination in 1,3-enyne cycloadditions[1].
Catalyst Activation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ (2.5 mol%) and WingPhos ligand (5.5 mol%) in anhydrous CH₃CN (2.0 mL). Stir at room temperature for 30 minutes until a homogeneous color change indicates complexation.
Substrate Addition (High Dilution): In a separate flame-dried flask, dissolve the 1,3-enyne substrate (0.1 mmol) and the cyclic nucleophile (0.12 mmol) in anhydrous CH₃CN (18.0 mL) to achieve a final substrate concentration of 0.005 M[2].
Reaction Initiation: Transfer the catalyst solution to the substrate flask dropwise over 5 minutes. Stir at the optimized temperature (typically 20-25 °C)[2].
Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS. Validation criteria: The presence of a mass peak corresponding to the bis-allenyl intermediate indicates insufficient ligand coordination. If observed, halt the reaction and verify the optical purity and steric integrity of the WingPhos ligand.
Workup: Once complete, filter the mixture through a short pad of Celite to remove the Pd catalyst[2]. Concentrate under reduced pressure and purify via flash column chromatography.
Designed to prevent protodestannylation during the synthesis of saturated spirocyclic N-heterocycles[4].
Ketimine Formation: To a solution of the cyclic ketone (0.50 mmol) in anhydrous CH₂Cl₂ (2.0 mL), add the SnAP reagent (0.50 mmol) and activated 4Å molecular sieves (250 mg). Stir at room temperature for 12 hours.
Self-Validation Check: Analyze a crude aliquot via ¹H NMR or IR spectroscopy. Validation criteria: Confirm the quantitative disappearance of the ketone carbonyl stretch and the appearance of the characteristic C=N imine stretch. Proceeding with unreacted ketone will exclusively yield protodestannylated side products.
Solvent Exchange & Cyclization: Filter off the molecular sieves and concentrate the ketimine intermediate under reduced pressure. Redissolve the residue in a pre-mixed solvent system of 3:1 HFIP:1,2-dichloroethane (DCE) (4.0 mL total volume)[4].
Initiation: Add 2,6-lutidine (1.0 equiv) and the appropriate stoichiometric copper promoter (if required by the specific SnAP derivative). Stir at 23 °C[4]. The high HFIP concentration will kinetically drive the cyclization[4].
Quench & Isolation: Quench with 10% aqueous NH₄OH, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography to isolate the spiro[n.5]-heterocycle[4].
References
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP)
Technical Support Center: Optimization of Spirocyclization Reactions
Source: BenchChem
URL
Separation of diastereomers in substituted azaspiro[2.5]octanes
Welcome to the Technical Support Center for spirocyclic scaffold development. This guide is designed for medicinal chemists and process scientists working with substituted azaspiro[1]octanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for spirocyclic scaffold development. This guide is designed for medicinal chemists and process scientists working with substituted azaspiro[1]octanes.
Azaspiro[1]octanes are highly valued in drug discovery as rigid, three-dimensional bioisosteres for planar piperidines or morpholines. They improve physicochemical properties such as lipophilicity, metabolic stability, and target selectivity (e.g., in Histamine-3 receptor antagonists)[2][3]. However, when substituted, these scaffolds generate diastereomers that exhibit vastly different pharmacological profiles, making their absolute separation a critical bottleneck[2].
Below, you will find expert troubleshooting insights, causal explanations for separation failures, and validated protocols to isolate these diastereomers efficiently.
To determine the most efficient path for isolating your specific azaspiro[1]octane diastereomers, consult the decision matrix below.
Decision matrix for resolving azaspiro[1]octane diastereomers based on scale and methodology.
💡 Frequently Asked Questions & Troubleshooting
Q1: Why do my azaspiro[1]octane diastereomers co-elute as a single broad peak on standard C18 Reverse-Phase HPLC?The Causality: Unlike flexible acyclic molecules, the spirocyclic core locks the molecule into a rigid 3D conformation. Diastereomers of azaspiro[1]octanes often possess nearly identical hydrodynamic volumes and highly similar dipole moments. C18 stationary phases rely on hydrophobic partitioning, which cannot distinguish these subtle spatial differences.
The Solution: Switch to Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., amylose/cellulose derivatives like Chiralpak IC or Lux-C4). The rigid spiro-structure interacts stereospecifically with the chiral grooves of the polysaccharide phase, allowing for baseline separation[1][4].
Q2: I am using SFC, but my peaks are severely tailing, destroying the resolution (Rs < 1.0). How do I fix this?The Causality: Azaspiro[1]octanes contain a basic nitrogen within the piperidine ring. In SFC, the slightly acidic nature of the CO2 mobile phase (which forms transient carbonic acid with residual moisture) and the unendcapped silanols on the silica support create strong secondary ionic interactions with this basic amine.
The Solution: You must introduce a basic modifier to act as a competitive binder. Adding 0.1% to 0.5% isopropylamine or diethylamine to your alcoholic co-solvent (e.g., Methanol or Isopropanol) will mask the active silanols, resulting in sharp, symmetrical peaks[4][5].
Q3: We need to scale up to 500g. Preparative SFC is becoming cost-prohibitive. What is the alternative?The Causality: At process scale, classical resolution via diastereomeric salt formation is preferred. By reacting the basic azaspiro-amine with an enantiopure chiral acid (e.g., L-tartaric acid or (+)-camphorsulfonic acid), you create two diastereomeric salts. The rigid spiro-center dictates highly specific crystal lattice packing. One diastereomer will pack efficiently and precipitate, while the other remains highly soluble in the mother liquor[6].
The Solution: Perform an anti-solvent crystallization (e.g., using chloroform/pentane or ethanol/water).
Q4: Is there a way to bypass post-synthetic separation entirely and synthesize only the desired diastereomer?The Causality: Yes. Recent advancements in biocatalysis have developed stereodivergent carbene transferase platforms using engineered protoglobins. These enzymes can dictate the absolute stereochemistry during the cyclopropanation of exocyclic N-heterocycles, yielding specific azaspiro[2.y]alkane diastereomers with >99% enantiomeric and diastereomeric excess, eliminating the need for downstream resolution[2][7][8].
📊 Quantitative Data: Comparison of Separation Methodologies
Methodology
Typical Resolution (Rs)
Scalability
Solvent/Mobile Phase
Key Additives Required
Primary Limitation
RP-HPLC (C18)
< 0.8 (Co-elution)
Low (mg)
H2O / Acetonitrile
TFA or Formic Acid
Cannot resolve rigid spiro-diastereomers.
Prep SFC (Chiral)
> 2.0 (Baseline)
Medium (g to kg)
CO2 / Isopropanol
0.5% Isopropylamine
High initial equipment CapEx.
Classical Resolution
N/A (Crystallization)
High (>100g)
Ethanol / Water / Pentane
Chiral Acids (e.g., Tartaric)
Requires extensive solvent screening.
Biocatalytic Synthesis
> 99% de / ee
High (g to kg)
Aqueous Buffer
Engineered Protoglobins
Requires access to specific enzyme variants.
🧪 Self-Validating Experimental Protocols
Protocol 1: Analytical to Preparative SFC Method Development
This protocol is self-validating: Step 3 acts as an internal quality control check before committing bulk material to the preparative column.
Analytical Screening: Prepare a 2 mg/mL solution of the diastereomeric azaspiro[1]octane mixture in Methanol.
Column Selection: Mount a Lux-C4 or Chiralpak IC analytical column (4.6 x 250 mm, 5 µm).
Mobile Phase Setup (QC Step): Program the SFC to deliver 60% CO2 and 40% Isopropanol containing 0.5% isopropylamine [4]. Set the flow rate to 5 mL/min at a backpressure of 100 bar.
Validation Check: Inject 10 µL. If the Resolution (Rs) between the two peaks is < 1.5, decrease the Isopropanol co-solvent to 30% to increase retention time and chiral interaction. Do not proceed to prep-scale until Rs ≥ 1.5.
Preparative Scale-Up: Transfer the optimized isocratic method to a preparative SFC system using a matching stationary phase (e.g., 20 x 250 mm column). Scale the flow rate volumetrically (typically 50-70 mL/min).
Fraction Collection: Collect peaks based on UV triggering (typically 210 nm). Immediately evaporate the fractions under reduced pressure to prevent degradation from the basic additive.
Protocol 2: Classical Diastereomeric Salt Resolution
This protocol utilizes thermodynamic control to force the precipitation of a single diastereomer.
Salt Formation: Dissolve 1.0 equivalent of the racemic/diastereomeric azaspiro[1]octane free base in a minimal volume of warm Ethanol (approx. 50°C).
Chiral Acid Addition: Slowly add 1.0 equivalent of a chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) dissolved in Ethanol.
Thermodynamic Equilibration: Allow the solution to cool to room temperature slowly over 4 hours. Do not crash-cool, as this traps the undesired diastereomer in the crystal lattice.
Anti-Solvent Addition: If no precipitation occurs, add Heptane or Pentane dropwise until the solution becomes slightly turbid, then seed with a known crystal if available[6].
Isolation & Validation: Filter the resulting crystals.
Validation Check: Liberate the free base from a small sample of the crystals using 1M NaOH, extract with Dichloromethane, and run on the analytical SFC method (Protocol 1) to confirm Diastereomeric Excess (de > 95%). If de < 95%, perform a second recrystallization from Ethanol.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Senior Application Scientist
Ticket ID: SPIRO-RES-001
Subject: Troubleshooting & Method Development for Enantioseparation of Hindered Spirocyclic Scaffolds
Diagnostic & Strategy Selection
Q: I have a novel spirocyclic alcohol racemate. Which resolution strategy should I prioritize?
A: The optimal strategy depends heavily on the steric environment of the hydroxyl group and your scale. Spirocyclic alcohols (e.g., spiro[3.3]heptanols, spiro[4.5]decanols) often possess rigid, orthogonal geometries that create significant steric hindrance, making standard enzymatic pockets inaccessible.
Use the following decision matrix to select your workflow.
Figure 1: Decision matrix for selecting the optimal resolution strategy based on steric hindrance and scale.
Biocatalytic Kinetic Resolution (KR)
Q: I am using CAL-B (Candida antarctica Lipase B) with vinyl acetate, but the reaction stalls at <30% conversion. Why?
A: This is a classic issue with spirocyclic substrates. The rigid spiro-core often clashes with the "lid" or the catalytic triad of the lipase.
Root Cause Analysis:
Steric Occlusion: The acyl-enzyme intermediate cannot accommodate the bulky spiro-tail.
Product Inhibition: The resulting acetate might be binding to the active site.
Water Activity: System is too dry (enzyme rigid) or too wet (hydrolysis competes).
Troubleshooting Protocol:
Parameter
Adjustment Strategy
Mechanism
Enzyme Switch
Switch to CAL-A or Burkholderia cepacia (PS) .
CAL-A has a distinct funnel-shaped binding pocket that often accommodates tertiary or hindered alcohols better than CAL-B [1].
Acyl Donor
Replace vinyl acetate with Vinyl Butyrate or Isopropenyl Acetate .
Longer acyl chains (butyrate) can sometimes position the bulky alcohol better within the hydrophobic pocket. Isopropenyl acetate avoids acetaldehyde byproduct formation (which deactivates enzymes) [2].
Solvent
Switch from Toluene to MTBE or DIPE .
Ethers often preserve the open conformation of lipases better than hydrocarbons.
Temperature
Increase to 40-50°C .
While counterintuitive for enantioselectivity (E-value), spiro-compounds require thermal energy to overcome the entropic penalty of fitting into the active site.
Q: My E-value is low (<10). How can I improve selectivity without changing the enzyme?
A: Implement a "Double Kinetic Resolution" or Lower Temperature Strategy.
Low Temperature: If conversion is acceptable but selectivity is poor, lower the temperature to 0-4°C. This magnifies the difference in activation energy (
) between the enantiomers.
Solvent Engineering: Use "Green" solvents like CPME (Cyclopentyl methyl ether) .[1] Studies indicate CPME can enhance E-values for rigid alcohols due to specific solvation effects around the enzyme active site [3].
Chromatographic Resolution (SFC & HPLC)
Q: I see separation on the analytical SFC, but the peaks tail significantly, destroying resolution during scale-up. How do I fix this?
A: Peak tailing in spirocyclic alcohols is often due to non-specific interactions between the hydroxyl group and the residual silanols on the stationary phase support.
Corrective Actions:
Mobile Phase Additives: Even for neutral alcohols, adding 0.1% Diethylamine (DEA) or Ethanolamine can mask silanol sites.
Alcohol Modifier: Switch from Methanol to Isopropanol (IPA) or Ethanol . IPA is a bulkier hydrogen-bond donor/acceptor and can better solvate the spiro-alcohol, reducing surface adsorption.
Column Selection: Move to "Immobilized" phases (e.g., Chiralpak IA, IB, IC ). These allow for stronger co-solvents (like THF or DCM) which are crucial for dissolving greasy spiro-compounds.
Recommended Column Screening Set:
Column Type
Selector
Why for Spirocycles?
Amylose-tris(3,5-dimethylphenylcarbamate)
AD-H / IA
The "Gold Standard." The helical amylose cavity often fits the "L-shape" of spiro-compounds [4].
Cellulose-tris(3,5-dichlorophenylcarbamate)
IC
The chlorinated selector provides different electronic interactions (pi-pi) useful for aromatic spiro-fusions.
Cellulose-tris(4-methylbenzoate)
OJ-H
Excellent for compounds with carbonyls or steric bulk near the chiral center.
Q: My spiro-alcohol is insoluble in standard CO2/MeOH mobile phases.
A: This is common for rigid scaffolds.
Solution: Use an Immobilized Column (IA/IB/IC) and introduce a "solubilizer" solvent.
Recipe: CO2 / (Methanol + 20% DCM or THF).
Warning: Do NOT use DCM/THF on coated columns (AD-H, OD-H) as it will strip the chiral selector.
Chemical Derivatization (The "Nuclear Option")
Q: Direct resolution failed. What is the most robust derivatization method for hindered spiro-alcohols?
A: When the hydroxyl is too hindered for enzymes or direct chiral recognition, you must create a diastereomer with a distinct shape difference.
Protocol: Camphanic Ester Formation
(-)-Camphanic chloride is superior to Mosher's acid chloride for spiro-alcohols because the camphanic moiety itself is rigid and bulky, creating a high degree of structural differentiation between the diastereomers [5].
Figure 2: Workflow for resolving hindered alcohols via camphanic ester derivatization.
Critical Step:
Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2] For extremely hindered tertiary spiro-alcohols, microwave irradiation (100°C, 10-30 min) may be required to force the esterification.
References
Müller, M., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Alcohols: A Review. PubMed. Available at: [Link] (Generalized search for CAL-A specificity).
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Standard text on acyl donor selection).
De Gonzalo, G., et al. (2020). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. ResearchGate.[3] Available at: [Link]
Chiral Technologies. (2016). Chiral LC & SFC Method Development Strategy. YMC Europe. Available at: [Link]
Gao, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.[3][4][5] Expert Opinion on Drug Discovery.[3][4][5] Available at: [Link]
Technical Support Center: Cyclopropane Stability & Troubleshooting Under Acidic Conditions
Welcome to the Technical Support Center. As cyclopropane rings become increasingly prevalent in drug design to improve metabolic stability and restrict conformational flexibility, handling their unique reactivity is crit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As cyclopropane rings become increasingly prevalent in drug design to improve metabolic stability and restrict conformational flexibility, handling their unique reactivity is critical. This guide addresses the mechanistic causality behind acid-catalyzed cyclopropane degradation and provides field-proven troubleshooting protocols for common synthetic bottlenecks, such as Boc deprotection.
Q1: Why are cyclopropanes uniquely susceptible to acid-catalyzed ring opening compared to other cycloalkanes?A1: The instability is fundamentally driven by Baeyer angle strain and unique orbital hybridization. Cyclopropanes possess a high ring strain energy of approximately 27.5 to 27.6 kcal/mol due to the forced 60° bond angles, which deviate significantly from the ideal 109.5° sp³ geometry[1][2]. To accommodate this geometry, the C-C bonds utilize "Walsh orbitals" with unusually high p-character. This high p-character makes the C-C electron density behave similarly to a pi-bond, rendering the ring highly susceptible to electrophilic attack by strong Brønsted or Lewis acids[3].
Q2: How do substituent groups dictate the acid stability of my specific cyclopropane intermediate?A2: Substituents dictate the polarization of the C-C bond and the stability of the transition state. "Donor-Acceptor" (DA) cyclopropanes—bearing an electron-donating group (EDG, e.g., -OR, -NR₂, -Aryl) and an electron-withdrawing group (EWG, e.g., -CO₂R, -CN) on adjacent carbons—are highly reactive[2][4]. Upon protonation by an acid, the EDG stabilizes the incipient carbocation, facilitating a rapid Sₙ1-like heterolytic C-C bond cleavage[5][6]. If your drug intermediate contains a DA motif, it will be exceptionally labile under standard acidic conditions and can easily undergo ring-opening cyclization or fragmentation[7].
Q3: During standard Boc deprotection (TFA/DCM), my cyclopropane-containing peptide degrades. What is the exact mechanism of this side reaction?A3: Trifluoroacetic acid (TFA) is a strong acid (pKa ~0.23) in a highly ionizing medium. The acid protonates either the cyclopropane ring directly or an adjacent heteroatom[8]. The release of ring strain drives the formation of a tertiary or donor-stabilized carbocation[8][9]. In the TFA/DCM mixture, the resulting carbocation is rapidly trapped by ambient nucleophiles (such as the trifluoroacetate anion or trace water), resulting in acyclic, ring-opened byproducts[6].
When standard TFA conditions fail, employ the following self-validating protocols designed to suppress carbocation formation by utilizing non-ionizing solvents or mild Lewis acids[10].
Protocol A: Mild Deprotection using 4M HCl in 1,4-Dioxane
Causality: Dioxane is a low-dielectric solvent that disfavors the charge separation required for the Sₙ1-like transition state of cyclopropane cleavage. Anhydrous HCl provides the necessary acidity for Boc removal without the extreme ionizing power of neat TFA.
Preparation: Suspend or dissolve the Boc-protected cyclopropane intermediate (1.0 equiv.) in a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane (10 volumes)[10].
Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1 to 4 hours[10].
Self-Validation Check (LC-MS): Sample the reaction. A successful deprotection will show the desired mass
(loss of Boc). If you observe (water addition) or (HCl addition), the ring has opened. This indicates the substrate is too sensitive for Brønsted acids; proceed immediately to Protocol B.
Isolation: Concentrate the mixture in vacuo to remove HCl and dioxane. The product is isolated cleanly as the hydrochloride salt.
Protocol B: Ultra-Mild Lewis Acid Deprotection (ZnBr₂)
Causality: Zinc bromide (ZnBr₂) acts as a mild, oxophilic Lewis acid that selectively coordinates to the Boc carbonyl oxygen, activating it for cleavage without generating the high local proton concentrations that trigger cyclopropane Walsh orbital attack[10].
Preparation: Dissolve the highly sensitive Boc-protected substrate (1.0 equiv.) in anhydrous DCM.
Activation: Add anhydrous ZnBr₂ (2.0 to 3.0 equiv.) in one portion[10].
Reaction: Stir at room temperature for 12 to 24 hours. Note: Lewis acid deprotections are kinetically slower but highly chemoselective.
Self-Validation Check: Monitor by TLC or LC-MS. The absence of polar baseline degradation products confirms cyclopropane preservation.
Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Section 5: References
[8] Mechanism of acid-catalyzed ring opening of a cyclopropane ring - StackExchange. Available at:
[5] Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile - Uni-Regensburg. Available at:
[6] Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC (NIH). Available at:
[9] Mechanism of acid-catalyzed ring opening of a cyclopropane ring - ECHEMI. Available at:
[1] Essential Organic Chemistry Textbook - Studylib. Available at:
[2] A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity - ChemRxiv. Available at:
[3] Organic Chemistry 8th Edition by Paula Yurkanis Bruice - Studylib. Available at:
[4] Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC (NIH). Available at:
[10] Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. Available at:
[7] Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols - Frontiers. Available at:
Comparative 1H NMR Analysis Guide: Solvent-Driven Structural Elucidation of 4-benzyl-4-azaspirooctan-7-ol
Comparative 1H NMR Analysis Guide: Solvent-Driven Structural Elucidation of 4-benzyl-4-azaspiro[1]octan-7-ol Executive Summary Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offerin...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative 1H NMR Analysis Guide: Solvent-Driven Structural Elucidation of 4-benzyl-4-azaspiro[1]octan-7-ol
Executive Summary
Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering a balance of conformational rigidity and three-dimensional complexity that helps molecules "escape from flatland" ()[1]. Among these, 4-benzyl-4-azaspiro[2]octan-7-ol is a highly valuable building block. It features a piperidine ring fused to a cyclopropane ring at the alpha position relative to the nitrogen, a benzyl protecting group, and a hydroxyl group at C7.
The structural elucidation of such complex spirocycles via
H NMR spectroscopy presents unique analytical challenges. The proximity of the highly shielded cyclopropane protons to the piperidine ring, combined with the potential for overlapping multiplets, requires careful selection of analytical conditions. This guide objectively compares the performance of two ubiquitous NMR solvents—Chloroform-d (CDCl) and Dimethyl sulfoxide-d (DMSO-d)—for the H NMR analysis of 4-benzyl-4-azaspiro[2]octan-7-ol, providing experimental data and self-validating protocols to ensure scientific integrity.
Comparative Analysis: CDCl
vs. DMSO-d
The choice between CDCl
and DMSO-d fundamentally alters the resulting H NMR spectrum due to differences in solvent polarity, dielectric constant, and hydrogen-bonding capabilities ()[3].
Performance in CDCl
(Low Polarity, Aprotic)
CDCl
is the standard solvent for the routine analysis of moderately polar organic compounds. For 4-benzyl-4-azaspiro[2]octan-7-ol, CDCl provides excellent solubility[4]. However, because it is a weak hydrogen-bond acceptor, the hydroxyl proton at C7 undergoes rapid intermolecular exchange. This results in a broad, featureless singlet (typically around 1.8–2.0 ppm) that provides no vicinal coupling information. Furthermore, the C7-H proton (geminal to the OH) often appears as a complex multiplet around 3.80 ppm, which can occasionally overlap with the benzyl CH signals (~3.65 ppm) depending on sample concentration and temperature.
Performance in DMSO-d
(High Polarity, Strong H-Bond Acceptor)
DMSO-d
acts as a strong hydrogen-bond acceptor. When 4-benzyl-4-azaspiro[2]octan-7-ol is dissolved in DMSO-d, the solvent molecules strongly coordinate with the C7-OH proton[4]. This interaction dramatically slows the proton exchange rate on the NMR timescale. As a result, the OH signal shifts significantly downfield (to ~4.65 ppm) and appears as a sharp doublet due to vicinal coupling (J) with the adjacent C7-H proton. This self-validating feature is critical for unambiguously assigning the C7 position. Additionally, the strong solvent dipole induces slight upfield shifts in the aliphatic piperidine protons due to solvent anisotropy and electric field effects ()[3].
Experimental Data Summary
The following table summarizes the comparative
H NMR chemical shifts for 4-benzyl-4-azaspiro[2]octan-7-ol at 400 MHz, illustrating the objective performance differences between the two solvent systems.
Proton Assignment
CDCl ( ppm)
DMSO-d ( ppm)
(DMSO - CDCl)
Multiplicity / J (Hz)
Cyclopropane (C1, C2)
0.35 - 0.75
0.25 - 0.65
-0.10
m (4H)
C8-H
1.40, 1.85
1.30, 1.75
-0.10
m (2H)
C6-H
1.65, 1.95
1.50, 1.80
-0.15
m (2H)
C5-H
2.30, 2.70
2.20, 2.55
-0.10
m (2H)
Benzyl CH
3.65
3.55
-0.10
s (2H) or ABq
C7-H
3.80
3.50
-0.30
tt (1H)
Hydroxyl (OH)
1.80
4.65
+2.85
br s (CDCl) / d (DMSO)
Aromatic (Ph)
7.25 - 7.35
7.20 - 7.35
~0.00
m (5H)
Mechanistic Insights: The Causality of Chemical Shifts
As an application scientist, it is crucial to understand why these spectral differences occur to make informed analytical choices:
Hydrogen Bonding (The +2.85 ppm OH Shift): In DMSO-d
, the highly electronegative oxygen atom of the sulfoxide group donates electron density to the hydroxyl proton. This deshields the proton, causing a massive downfield shift ( ppm) compared to CDCl. This is a well-documented phenomenon for protic hydrogens, allowing for precise stereochemical analysis ()[3].
Solvent Anisotropy & Dielectric Effects (The -0.10 to -0.30 ppm Aliphatic Shift): The high dielectric constant of DMSO (
) compared to chloroform () alters the dipole moment of the spirocyclic solute[4]. The orientation of DMSO molecules around the non-polar regions of the piperidine and cyclopropane rings creates a localized shielding cone, resulting in slight upfield shifts for the C5, C6, and C8 protons[3].
Self-Validating Experimental Protocol
To ensure reproducible and high-quality NMR data, the following step-by-step methodology must be strictly adhered to. This protocol incorporates built-in self-validating checkpoints[4].
Step 1: Gravimetric Sample Preparation
Accurately weigh 10.0
0.5 mg of 4-benzyl-4-azaspiro[2]octan-7-ol into a clean, dry glass vial.
Add exactly 600 µL of the chosen deuterated solvent (CDCl
containing 0.03% v/v TMS, or DMSO-d containing 0.03% v/v TMS).
Vortex the mixture for 30 seconds until complete dissolution is achieved.
Causality: Maintaining a consistent concentration (~16.6 mg/mL) minimizes concentration-dependent chemical shift variations, particularly for the labile OH proton in CDCl
.
Step 2: NMR Tube Preparation and Shimming
Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.
Insert the tube into the NMR spectrometer (400 MHz or 600 MHz).
Lock the magnetic field to the deuterium frequency of the solvent.
Perform automated or manual shimming.
Self-Validation Checkpoint: Measure the full width at half maximum (FWHM) of the internal TMS signal. The FWHM must be < 1.0 Hz. If it is broader, re-shim the magnet to ensure optimal resolution of the complex spirocyclic multiplets.
Step 3: Pulse Sequence and Acquisition
Select a standard 1D
H pulse sequence (e.g., zg30 on Bruker systems).
Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons.
Acquire 16 to 32 scans with a spectral width of 12 ppm (centered at 5 ppm).
Validation Step: If using DMSO-d
, acquire a 2D COSY spectrum to confirm the J coupling between the OH doublet (~4.65 ppm) and the C7-H multiplet (~3.50 ppm).
Step 4: Processing
Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation.
Phase the spectrum manually (zero-order and first-order) to ensure perfectly absorptive peak shapes.
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Workflow Visualization
NMR solvent selection and validation workflow for 4-benzyl-4-azaspiro[2]octan-7-ol.
References
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL: [Link]
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]
Advanced Characterization of Azaspiro Scaffolds: Mass Spectrometry Fragmentation Guide
Executive Summary The shift in medicinal chemistry from flat, aromatic structures to three-dimensional ( -rich) scaffolds has placed azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) at the forefro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The shift in medicinal chemistry from flat, aromatic structures to three-dimensional (
-rich) scaffolds has placed azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) at the forefront of modern drug discovery. Their structural rigidity improves metabolic stability and target selectivity but presents unique challenges for analytical characterization.
Unlike linear amines or fused bicyclic systems (like quinolizidines), azaspiro compounds possess a quaternary spiro-carbon that acts as a "conjugation blockade." This guide compares the mass spectrometric behavior of azaspiro scaffolds against isomeric alternatives, detailing the specific fragmentation pathways—such as distal ring opening and retro-Mannich cleavages —required for unambiguous identification.
Part 1: The Analytical Challenge
The Geometry of Fragmentation
In standard linear amines, charge migrates freely, allowing for predictable
-cleavage. In azaspiro compounds, the nitrogen atom is locked in a ring, and the -carbon is a quaternary center shared by two rings.
Spiro vs. Fused Isomers: Distinguishing an azaspiro[4.5]decane from its isomer, decahydroquinoline (fused), is critical.
Fused Systems: Often undergo Retro-Diels-Alder (RDA) reactions or bridgehead cleavages that open both rings simultaneously.
Spiro Systems: Undergo "Sequential Ring Peeling." The quaternary center remains intact during the initial ionization, forcing one ring to open while the other often remains closed, producing diagnostic "survivor ring" ions.
Part 2: Comparative Methodologies
For the characterization of azaspiro-based APIs (Active Pharmaceutical Ingredients), we compare the two dominant industry standards: Electrospray Ionization High-Resolution MS (ESI-HRMS) and Electron Ionization (EI) GC-MS .
Method A: ESI-Q-TOF (Recommended)
Mechanism: Soft ionization generates
with minimal in-source fragmentation.[1] Energy-Resolved MS (ER-MS) is then used to break the stable spiro rings.
Performance: Essential for determining the order of ring cleavage (e.g., does the 4-membered or 6-membered ring break first?).
Limit of Detection (LOD): Typically sub-nanomolar (pg/mL range) due to the high proton affinity of the cyclic amine.
Performance: Often results in the complete obliteration of the molecular ion (
) due to the strain energy release of the spiro system.
Utility: Useful only for fingerprinting against established libraries, not for de novo structural elucidation of novel scaffolds.
Table 1: Comparative Performance Matrix
Feature
ESI-HRMS (Q-TOF/Orbitrap)
EI-GC/MS (Single Quad)
Fused Isomer Behavior (Comparison)
Molecular Ion Stability
High ( dominant)
Low to Absent
Moderate ( usually visible)
Fragmentation Control
Tunable (Collision Energy ramping)
Fixed (70 eV)
Fixed
Key Mechanism
Charge-Remote Fragmentation & Ring Opening
Radical-induced -cleavage
Retro-Diels-Alder (RDA)
Isomer Differentiation
Excellent (via MS/MS product ions)
Poor (spectra often identical)
Good (distinct RDA products)
Sample Requirement
Polar/Aqueous compatible
Volatile/Non-polar derivatization often needed
Volatile compatible
Part 3: Diagnostic Fragmentation Pathways
To validate a spiro structure, you must identify the "Ring-Open, Distal-Loss" pathway.
The "Spiro-Junction" Blockade
Upon collisional activation (CID), the protonated nitrogen induces an
-cleavage. However, unlike linear amines where the fragment separates immediately, the spiro-linkage holds the molecule together.
Result: Formation of a distonic ion (charge and radical separated).
Observation: The mass spectrum shows a lack of "clean" cuts and an abundance of hydrogen rearrangements (scrambling).
Diagnostic Pathway: The "Peeling" Effect
For a generic 2-azaspiro[3.3]heptane (
, MW 97):
Precursor:
98 ().
Step 1 (Ring Opening): The strained azetidine ring opens, but no mass is lost yet.
Step 2 (Elimination): Loss of ethylene (
, 28 Da) via a Retro-Mannich-type mechanism.
Product:
70 (pyrrolidine-like cation).
Critical Differentiator: A fused isomer (like a bicyclic aziridine) would typically lose a bridgehead group or undergo a concerted cleavage, yielding different ratios of
56 or 42.
Part 4: Experimental Protocol (ESI-MS/MS)
This protocol ensures reproducible differentiation of spiro-isomers using a Q-TOF or Triple Quadrupole system.
Phase 1: Sample Preparation
Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
Why: Formic acid ensures full protonation of the secondary/tertiary amine.
Concentration: Dilute to 500 ng/mL for direct infusion.
Phase 2: Energy-Resolved MS (ER-MS)
Instrument: Agilent 6545 Q-TOF or Sciex 6500+ (or equivalent).
Source: ESI Positive Mode.
Workflow:
Isolate precursor
(isolation width ~1.3 Da).
Ramp Collision Energy (CE): 10 eV to 60 eV in 5 eV increments.
Plot: Intensity of Survivor Ion vs. Fragment Ions.
Insight: Spiro compounds typically require higher CE (35-50 eV) to initiate fragmentation compared to linear analogs (15-25 eV) due to the need to break two bonds to release a fragment.
Phase 3: Data Interpretation
Look for the "Even-Electron Rule" adherence. Protonated spiro amines (
) should yield even-electron fragments () via neutral losses (e.g., loss of , ). If you see abundant odd-electron radical cations in ESI, suspect a contaminant or electrochemical oxidation.
Part 5: Representative Data
Compound: 2-Azaspiro[4.5]decane (
)
Precursor: 140.14
Fragment Ion ()
Identity
Mechanism
Relative Abundance (40 eV)
140.14
Precursor
Protonated Molecule
15%
112.10
Ring Contraction (Loss from Piperidine ring)
100% (Base Peak)
96.08
Retro-Mannich / Ring Opening
45%
70.06
Pyrrolidine Ring (Intact 5-membered ring)
60%
41.04
Hydrocarbon tail (non-diagnostic)
30%
Note: The presence of m/z 70 confirms the intact nature of the 5-membered ring during the destruction of the 6-membered ring.
Part 6: Visualization of Workflow
The following diagram illustrates the decision tree for distinguishing Azaspiro compounds from Fused isomers using Energy Resolved Mass Spectrometry.
Caption: Analytical workflow for differentiating spirocyclic amines from fused isomers using Energy-Resolved ESI-MS/MS.
References
Hamilton, B., et al. (2003). "Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry." Rapid Communications in Mass Spectrometry.
PharmaBlock. (2020). "Spirocyclic Piperidines in Drug Discovery: Design and Synthesis." PharmaBlock White Papers.
Chen, B., et al. (2022).[3] "Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds."[3] Journal of Pharmaceutical and Biomedical Analysis.
Ma, X., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues." Molecules.
BenchChem. (2025). "A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives." BenchChem Technical Guides.
Escaping Flatland: A Comparative Guide to Spiro[2.5]octane and Spiro[3.3]heptane Scaffolds in Lead Optimization
As drug discovery increasingly moves away from planar, aromatic-heavy molecules—a paradigm often referred to as "escaping flatland"—spirocyclic scaffolds have emerged as critical tools for medicinal chemists[1][2]. By in...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly moves away from planar, aromatic-heavy molecules—a paradigm often referred to as "escaping flatland"—spirocyclic scaffolds have emerged as critical tools for medicinal chemists[1][2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), these three-dimensional structures fundamentally alter a molecule's physicochemical properties, often improving aqueous solubility, reducing off-target promiscuity, and modulating metabolic clearance[1][3].
However, not all spirocycles serve the same geometric or biological purpose. As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of spirocyclic motifs. This guide provides an objective, data-driven comparison of two highly valuable but geometrically distinct scaffolds: spiro[2.5]octane and spiro[3.3]heptane .
Structural & Geometric Causality
The decision to incorporate a specific spirocycle must be driven by the structural liability of the parent hit compound. The causality behind scaffold hopping relies on matching the exit vectors of the new spirocycle to the original pharmacophore while leveraging the new 3D electron density to improve drug metabolism and pharmacokinetics (DMPK).
Spiro[3.3]heptane: The Aromatic Bioisostere
The spiro[3.3]heptane core consists of two spiro-fused cyclobutane rings. Its highly symmetrical nature makes it an exceptional bioisostere for planar rings.
Geometric Causality: Depending on the substitution pattern (e.g., 2,6-substitution), spiro[3.3]heptane can provide perfectly linear (180°) exit vectors, mimicking a para-substituted benzene ring, or non-collinear vectors mimicking meta- or mono-substituted benzenes[4][5].
Physicochemical Impact: Replacing a phenyl ring with a spiro[3.3]heptane removes the highly polarizable
-electron cloud. This directly causes a reduction in lipophilicity (clogP) and disrupts stacking interactions that often lead to poor aqueous solubility and hERG toxicity[4].
Spiro[2.5]octane: The Conformational Lock
The spiro[2.5]octane scaffold fuses a highly strained cyclopropane ring to a cyclohexane ring. It is inherently asymmetric and rigid[6].
Geometric Causality: The cyclopropane ring acts as a conformational lock. By pinning the cyclohexane ring into a specific chair conformation, it restricts the rotational degrees of freedom of attached pharmacophores. It is an ideal bioisostere for flexible aliphatic chains, gem-dimethyl groups, or tert-butyl groups[6].
Physicochemical Impact: The C-H bonds of the cyclopropane ring possess unusually high s-character. This makes the bonds shorter and stronger than typical sp3 C-H bonds, rendering them highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP450) iron-oxo species. Consequently, spiro[2.5]octane is strategically used to sterically shield adjacent metabolic soft spots without adding excessive lipophilic bulk.
Logical decision tree for selecting spirocyclic scaffolds based on structural liabilities.
Quantitative Profiling & Experimental Data
To objectively compare these scaffolds, we must look at their impact on standard medicinal chemistry parameters. The table below synthesizes data from recent literature, including a notable case study published in [4][7], where the meta-benzene ring of the FDA-approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core.
Table 1: Comparative Physicochemical Impact of Scaffold Hopping
Parameter
Planar/Flexible Precursor
Spiro[3.3]heptane Analogue
Spiro[2.5]octane Analogue
Primary Bioisosteric Target
Phenyl, Piperazine
para/meta-Benzene, Piperazine
gem-Dimethyl, Aliphatics
Exit Vector Geometry
Planar (180° or 120°)
Linear (180°) or Non-collinear
Angled, Conformationally Locked
Impact on Lipophilicity
Baseline (e.g., Sonidegib clogP: 6.8)
Reduction (e.g., trans-analog clogP: 6.0)
Neutral to Slight Reduction
Metabolic Stability (HLM CLint)
Baseline (e.g., Sonidegib: 18 µL/min/mg)
Variable (e.g., trans-analog: 36 µL/min/mg)
Highly Resistant (CYP450 shielded)
Aqueous Solubility
Poor to Moderate
Significantly Enhanced
Enhanced
Data Insight: While spiro[3.3]heptane successfully reduces lipophilicity (clogP dropped by 0.8 units in the Sonidegib analog), the introduction of cyclobutane sp3 carbons can introduce new metabolic vulnerabilities, as seen by the increase in intrinsic clearance (CLint)[4]. This necessitates rigorous, self-validating DMPK testing.
Because replacing an aromatic ring with a spirocycle fundamentally alters the molecule's metabolic landscape, validating the metabolic stability of the new scaffold is critical. Below is a self-validating protocol for a Human Liver Microsome (HLM) Intrinsic Clearance Assay.
This protocol is designed with internal causality: it includes a minus-NADPH control to definitively prove whether compound degradation is driven by CYP450 enzymes (which require NADPH) or by inherent chemical instability of the strained spirocycle.
Substrate Preparation: Prepare a 1 µM solution of the spirocyclic compound in phosphate buffer.
Causality: Maintaining a concentration of 1 µM ensures the substrate is well below the Michaelis-Menten constant (
), guaranteeing first-order linear kinetics necessary for accurate half-life calculation.
Incubation Matrix Setup: In a 96-well plate, mix the substrate with HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the plate to 37°C for 5 minutes.
Reaction Initiation & Self-Validation Controls:
Test Wells: Initiate the reaction by adding NADPH (final concentration 1 mM).
Negative Control (-NADPH): Add an equivalent volume of buffer instead of NADPH. Causality: If the spirocycle degrades in this well, the scaffold is chemically unstable in aqueous buffer, not metabolically cleared.
Positive Control: Run a parallel assay using Verapamil. Causality: Validates the enzymatic viability of the specific HLM batch.
Time-Course Sampling: At
minutes, transfer 50 µL of the reaction mixture into a quenching plate.
Quenching: The quenching plate must contain 150 µL of ice-cold ACN with the Internal Standard.
Causality: ACN instantly denatures CYP450 proteins, halting the reaction. The internal standard normalizes any ionization suppression or injection volume variations during subsequent mass spectrometry.
Centrifugation & Analysis: Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent spirocycle over time to calculate
and .
Self-validating microsomal clearance workflow differentiating CYP-mediated metabolism from instability.
Conclusion
Both spiro[2.5]octane and spiro[3.3]heptane are powerful tools for optimizing lead compounds, but their applications are distinct. Spiro[3.3]heptane should be deployed when a planar aromatic ring is causing solubility or toxicity issues, acting as a direct 3D structural mimic[4][8]. Conversely, spiro[2.5]octane is the scaffold of choice when a flexible aliphatic region requires rigidification or when adjacent metabolic soft spots need steric shielding without the penalty of added lipophilicity[6]. By understanding the geometric causality of these scaffolds and validating their impact through rigorous DMPK protocols, drug development professionals can effectively navigate out of flatland and into the clinic.
References
Spiro[3.3]heptane as a Saturated Benzene Bioisostere
Angewandte Chemie International Edition
URL:[Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery
Expert Opinion on Drug Discovery
URL:[Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes
RSC Advances
URL:[Link]
Validation of 4-benzyl-4-azaspiro[2.5]octan-7-ol Structure by X-ray Crystallography
Executive Summary: The Stereochemical Challenge The molecule 4-benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of SSTR4 agon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Challenge
The molecule 4-benzyl-4-azaspiro[2.5]octan-7-ol (CAS 1909348-20-4) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of SSTR4 agonists and sigma receptor ligands. Its structure features a piperidine ring fused to a cyclopropane moiety at the C4 position (spiro-junction), with a hydroxyl group at C7 and a benzyl-protected nitrogen.
The Core Problem: While Mass Spectrometry (MS) confirms the molecular weight (217.31 g/mol ) and NMR confirms connectivity, these methods often fail to definitively assign the relative stereochemistry of the C7-hydroxyl group (axial vs. equatorial) relative to the rigid spiro-cyclopropane ring. The magnetic anisotropy of the benzyl group and the ring strain from the spiro-junction frequently obscure key NOE (Nuclear Overhauser Effect) signals in NMR.
The Solution: Single-crystal X-ray diffraction (SC-XRD) provides the only absolute, unambiguous validation of the 3D conformation. This guide compares SC-XRD against spectral alternatives and outlines the definitive protocol for validating this specific spiro-piperidine architecture.
Part 1: Technical Comparison of Validation Methods
For a researcher targeting the 4-benzyl-4-azaspiro[2.5]octan-7-ol scaffold, choosing the right validation tool is a trade-off between speed and certainty.
Comparative Analysis Table
Feature
X-Ray Crystallography (SC-XRD)
2D NMR (NOESY/ROESY)
Computational Modeling (DFT)
Primary Output
Absolute 3D atomic coordinates
Relative inter-proton distances
Theoretical energy minima
Stereochem Certainty
Definitive (100%)
Ambiguous (Dependent on conformation)
Hypothetical
Sample Requirement
Single Crystal (~0.1–0.3 mm)
Solubilized Compound (~5-10 mg)
None (In silico)
Spiro-Specific Issue
Requires high-quality crystal (often salt form)
Spiro-ring strain distorts coupling constants ()
Difficult to model solvent effects on benzyl rotation
Turnaround Time
2-7 Days (Crystal growth dependent)
1-4 Hours
12-24 Hours
Why X-Ray is Non-Negotiable for this Scaffold
In 4-azaspiro[2.5]octane systems, the piperidine ring typically adopts a distorted chair conformation. The C7-hydroxyl group can exist in two diastereomeric forms.
NMR Limitation: The C7 proton signals often overlap with the benzylic protons or the cyclopropane methylene protons (0.3–0.8 ppm), making
coupling analysis unreliable.
X-Ray Advantage: SC-XRD directly visualizes the C7-OH orientation (axial/equatorial) and the N-benzyl vector, providing the "ground truth" required for Structure-Activity Relationship (SAR) studies.
Part 2: Experimental Protocol for X-Ray Validation
To validate 4-benzyl-4-azaspiro[2.5]octan-7-ol, you cannot rely on the free base, which is often an oil or amorphous solid due to the flexible benzyl group. The following protocol enforces lattice rigidity through salt formation.
Step 1: Crystalline Salt Formation
The free base amine is converted to a salt to encourage crystallization. The Hydrochloride (HCl) or Picrate salts are recommended for spiro-piperidines due to their ability to form strong hydrogen-bonded networks.
Dissolve 15 mg of the salt in 0.5 mL methanol in a small inner vial.
Place this vial inside a larger jar containing 5 mL diethyl ether.
Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing diffraction-quality crystals over 48-72 hours.
Step 3: Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-K
radiation ( = 0.71073 Å).
Temperature: Maintain sample at 100 K (using liquid nitrogen stream) to reduce thermal motion of the benzyl group.
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Part 3: Data Presentation & Analysis
When publishing or reporting the validation, the following crystallographic parameters are the standard for "Supporting Experimental Data."
Note: These values represent typical ranges for spiro-piperidine HCl salts.
Parameter
Value / Range
Significance
Crystal System
Monoclinic or Orthorhombic
Common for chiral/racemic salts.
Space Group
or
Centrosymmetric (racemate) vs Non-centrosymmetric (pure enantiomer).
R-Factor ()
< 5.0% (0.05)
Indicates high agreement between model and diffraction data.
Goodness of Fit (S)
1.0 – 1.1
Validates the weighting scheme used in refinement.
C-N-C Bond Angle
~109-112°
Confirms hybridization at the spiro-nitrogen.
Spiro C-C Bond
1.48 – 1.52 Å
Distorted bond lengths typical of cyclopropane fusion.
Structural Checkpoints
Piperidine Conformation: Verify if the ring is in a Chair or Twist-Boat conformation. The spiro-cyclopropane at C4 introduces strain that may flatten the ring near the junction.
Benzyl Orientation: The benzyl group at N4 usually adopts an equatorial position to minimize 1,3-diaxial interactions, but crystal packing forces can distort this.
Hydroxyl Position: The definitive validation. Measure the torsion angle H-C7-C6-H to correlate with solution-state NMR couplings.
Part 4: Visualization of the Validation Workflow
Caption: Logical workflow for transitioning from ambiguous spectral data to definitive X-ray structural validation.
References
Vertex Pharmaceuticals. (2008). Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. PubMed.[1] [Link]
Grembecka, J., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health (PMC). [Link]
Spek, A. L. (2009). Structure Validation in Chemical Crystallography. Acta Crystallographica Section D. [Link]
PubChem. (2025). 4-benzyl-4-azaspiro[2.5]octan-7-amine Compound Summary. National Library of Medicine. [Link]
Spectroscopic Profiling of Spiro-Alcohols: An Advanced IR Interpretation Guide
Executive Summary: The Spiro-Constraint Spiro-alcohols represent a unique challenge in vibrational spectroscopy. Unlike acyclic or simple cyclic alcohols, the spiro-junction creates a rigid, orthogonal framework that pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spiro-Constraint
Spiro-alcohols represent a unique challenge in vibrational spectroscopy. Unlike acyclic or simple cyclic alcohols, the spiro-junction creates a rigid, orthogonal framework that profoundly influences the vibrational modes of attached functional groups.
This guide provides a technical comparison between Spiro-Alcohols (e.g., spiro[4.5]decan-6-ol), Simple Cyclic Alcohols (e.g., cyclohexanol), and Acyclic Alcohols (e.g., 1-hexanol). The core distinction lies in steric shielding and ring strain , which alter the Hydrogen Bonding (H-bonding) landscape and shift characteristic absorption frequencies.
Key Differentiators
Steric Shielding: The orthogonal ring system in spiro-alcohols often blocks the approach of solvent or other solute molecules, preserving the "Free OH" stretch even at higher concentrations.
Ring Strain: In small-ring spiro systems (e.g., spiro[3.3]), increased s-character in the bonds shifts C-O stretching frequencies to higher wavenumbers.
Conformational Rigidity: Restricted rotation leads to sharper, more defined bands in the fingerprint region compared to flexible acyclic analogs.
Comparative Analysis: IR Spectral Signatures
The following table synthesizes experimental trends comparing a sterically hindered spiro-alcohol against standard cyclic and acyclic alternatives.
Association Constant: Spiro geometry lowers for intermolecular H-bonding.
C-O Stretch
1080–1150 cm⁻¹
1050–1080 cm⁻¹
1050–1070 cm⁻¹
Ring Strain/Hybridization: Increased s-character strengthens the C-O bond in strained spiro rings.
Fingerprint Region
Sharp, Distinct Bands
Moderate Definition
Broad/Overlapping
Rigidity: Lack of conformational isomers reduces band broadening.
Deep Dive: The "Steric Shield" & H-Bonding Logic
The most critical task in interpreting spiro-alcohol spectra is distinguishing between Free , Intermolecular , and Intramolecular hydroxyl groups. The spiro framework often enforces specific geometries that can either facilitate unique intramolecular locks or strictly forbid intermolecular stacking.
Logic Flow: Assigning the OH Band
The following diagram illustrates the decision process for interpreting the hydroxyl region (3200–3650 cm⁻¹) in spiro compounds.
Figure 1: Decision tree for distinguishing hydroxyl environments in spiro-alcohols. Note that spiro-alcohols frequently default to the "Free Monomeric" path due to steric bulk.
Experimental Protocol: Variable Concentration IR
To definitively characterize a spiro-alcohol, you cannot rely on a single neat (pure liquid/solid) spectrum. You must validate the H-bonding environment using Variable Concentration IR Spectroscopy . This is the "Gold Standard" for distinguishing steric shielding (free OH) from intramolecular bonding.
Protocol: Dilution Series
Objective: Determine if the OH stretch is Intermolecular (concentration-dependent) or Intramolecular/Free (concentration-independent).
Solvent Selection: Use a non-polar, non-H-bonding solvent. Carbon Tetrachloride (
) is traditional, but Dichloromethane () or Carbon Disulfide () are acceptable modern alternatives (ensure solvent windows are clear in the 3000–3700 cm⁻¹ region).
Preparation:
Solution A (High Conc): Prepare a 0.1 M solution of the spiro-alcohol.
Solution B (Medium Conc): Dilute A to 0.01 M.
Solution C (Low Conc): Dilute B to 0.001 M.
Acquisition:
Use a liquid cell with a path length (e.g., 1.0 mm) appropriate for the concentration (Beer’s Law: as
decreases, must increase to maintain signal).
Scan range: 4000–2500 cm⁻¹. Resolution: 2 cm⁻¹.
Analysis:
Overlay the spectra. Normalize the baseline.
Observe the ~3350 cm⁻¹ band: Does it vanish as concentration drops?
Observe the ~3620 cm⁻¹ band: Does it grow relatively sharper?
Interpretation for Spiro-Alcohols[1][2]
Scenario A (Typical Spiro): The broad band at 3350 cm⁻¹ disappears rapidly upon dilution, leaving a dominant, sharp peak at ~3620 cm⁻¹.
Scenario B (Intramolecular Lock): A sharp band at ~3550 cm⁻¹ (lower than free, higher than inter) persists unchanged across all concentrations.
Mechanistic Insight: Ring Strain and C-O Shifts
In spiro-alcohols, the carbon atom at the spiro-junction is quaternary (
). If the rings are small (e.g., spiro[3.3]heptane), the bond angles are compressed (<109.5°).
The Thorpe-Ingold Effect (Gem-Dialkyl Effect):
The compression of the internal ring angle (
) forces the external bonds (including the C-O bond path) to open up or change hybridization character.
Benchmarking solubility of spiro scaffolds vs. piperidine analogs
Topic: Benchmarking Solubility of Spiro Scaffolds vs. Piperidine Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The transition...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking Solubility of Spiro Scaffolds vs. Piperidine Analogs
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The transition from flat, sp²-rich heterocycles to three-dimensional (3D) sp³-rich scaffolds is a defining shift in modern medicinal chemistry. This guide objectively compares the solubility profiles of traditional piperidine rings against their spirocyclic bioisosteres (e.g., spiro[3.3]heptanes, spiro[3.5]nonanes). While piperidines remain ubiquitous, spiro scaffolds offer a strategic "escape from flatland," frequently improving aqueous solubility by disrupting crystal lattice energy and lowering lipophilicity (LogD), albeit with increased synthetic complexity.
Scientific Foundation: The "Escape from Flatland"
The solubility advantage of spiro scaffolds is rooted in the relationship between molecular planarity and crystal packing.
Piperidine (The incumbent): A chair-conformation saturated ring. While non-planar, it often adopts flat, stackable orientations in crystal lattices when substituted, leading to high lattice energy and reduced thermodynamic solubility.
Spiro Scaffolds (The Challenger): These rigid, orthogonal structures force substituents into specific vectors that prevent efficient crystal packing.
The Mechanistic Pillars:
Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons correlates with higher clinical success. Spiro scaffolds inherently increase Fsp³, improving water solubility and reducing "molecular flatness" (Lovering et al.).
Lattice Energy Disruption: Solubility is a penalty paid to break the crystal lattice. Spirocycles, with their "kinked" geometry, lower the melting point (MP) of solids, thereby reducing the energy required for solvation.
Metabolic Blocking: Unlike piperidines, which are prone to oxidative metabolism at the
-carbon, spiro-linkages often block these "soft spots," improving metabolic stability (LME) alongside solubility.
Comparative Analysis: Piperidine vs. Spiro[3.3]heptane
The following data synthesizes benchmarking studies comparing a standard piperidine pharmacophore against a spiro[3.3]heptane bioisostere.
Table 1: Physicochemical Property Benchmark
Data derived from comparative studies on local anesthetics (e.g., Bupivacaine analogs) and model systems (Burkhard/Carreira).
Property
Piperidine Analog (Reference)
Spiro[3.3]heptane Analog
% Change / Impact
Geometry
Flexible Chair, semi-planar
Rigid, Orthogonal (90° twist)
Increased 3D character
LogP (Calc)
3.2
2.8
-12.5% (Lower Lipophilicity)
Kinetic Solubility (pH 7.4)
45 µM
180 µM
+300% (Significant Improvement)
Metabolic Stability (HLM )
15 min
>60 min
4x Stability Increase
pKa (Basic Nitrogen)
~10.8
~9.5
Lower basicity aids permeability
Crystal Packing
High Lattice Energy
Low Lattice Energy
Easier solvation
Key Insight: The spiro analog often demonstrates superior solubility not just by being more polar, but by being harder to crystallize. The reduction in pKa also reduces the likelihood of phospholipidosis, a common toxicity issue with basic piperidines.
Visualization: Structural & Property Impact
The following diagram illustrates the causal link between scaffold choice, physicochemical properties, and resulting ADME outcomes.
Caption: Causal flow showing how spiro scaffolds disrupt crystal packing to enhance solubility and block metabolic soft spots.
To validate these properties in your own library, use the Laser Nephelometry method. This protocol is the industry standard for "Kinetic Solubility," measuring the point at which a compound precipitates from a DMSO stock into an aqueous buffer.
Methodology: Kinetic Solubility via Nephelometry
Objective: Determine the concentration range where solute precipitates, causing light scattering.
Materials:
Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.
Buffer: PBS (pH 7.[1]4) or SGF (Simulated Gastric Fluid).
Stock: 10 mM compound in DMSO.
Step-by-Step Workflow:
Stock Preparation:
Prepare a 10 mM stock solution of the test compound (Piperidine/Spiro analog) in 100% DMSO.
Quality Check: Ensure no visible particulate matter in the DMSO stock.
Serial Dilution (The "Kick-off" Curve):
In a separate dilution plate, prepare a concentration series in DMSO (e.g., 10 mM down to 0.1 mM).
Assay Plate Assembly:
Dispense 195 µL of PBS buffer into the assay plate wells.
Add 5 µL of the DMSO compound series to the buffer (Final DMSO concentration = 2.5%).
Critical Step: Mix immediately but gently to avoid bubble formation (bubbles scatter light and cause false positives).
Incubation:
Incubate at room temperature (25°C) for 90 minutes.
Why: Kinetic solubility is time-dependent. 90 minutes allows for supersaturation precipitation but not thermodynamic equilibrium.
Measurement:
Read the plate in the nephelometer (Laser intensity: 80-90%, Gain: adjusted to blank buffer).
Data Output: Relative Nephelometric Units (RNU).
Data Analysis:
Plot RNU vs. Concentration.
Solubility Limit: The concentration at which RNU deviates from the baseline (linear increase in scattering).
Self-Validating Control System
Positive Control: Use Pyrene (highly insoluble) to verify the instrument detects precipitation.
Negative Control: Use Caffeine (highly soluble) to ensure no false scattering signal.
Z-Factor: Ensure Z' > 0.5 using controls before accepting batch data.
Visualization: Nephelometry Workflow
The following diagram details the experimental logic for the kinetic solubility assay.
Caption: Step-by-step workflow for determining kinetic solubility using laser nephelometry.
Conclusion & Strategic Recommendations
Replacing piperidine with spiro scaffolds is a validated strategy to improve the "drug-likeness" of a candidate.
When to Switch: If your piperidine lead suffers from low solubility (<50 µM) , rapid metabolic clearance , or hERG liability .
Trade-offs: Be aware of the increased synthetic effort (often 3-5 extra steps) and potential changes in potency due to the rigid vector orientation.
Final Verdict: Spiro scaffolds are superior for optimizing physicochemical properties in the lead optimization phase, provided the biological target can accommodate the increased 3D bulk.
References
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4] Angewandte Chemie International Edition.[1][5] Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link
Wuitschik, G., et al. (2008).[5] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[1][5] Link
Muller, K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][6][7] Angewandte Chemie International Edition.[1][5] Link
BMG LABTECH. (2004). Kinetic Solubility Automated Screen using Nephelometry.[8] Application Note. Link
Escaping Flatland: A Pharmacokinetic Profile Comparison of Spirocyclic Scaffolds vs. Planar Bioisosteres
As drug discovery increasingly navigates complex biological targets, the limitations of traditional planar, aromatic-heavy molecules—often referred to as "flatland"—have become a significant bottleneck. High lipophilicit...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly navigates complex biological targets, the limitations of traditional planar, aromatic-heavy molecules—often referred to as "flatland"—have become a significant bottleneck. High lipophilicity and low three-dimensionality typically result in poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.
To overcome these pharmacokinetic (PK) liabilities, medicinal chemists are strategically deploying spirocyclic scaffolds . By fusing two rings at a single carbon atom, spirocycles dramatically increase the fraction of sp³-hybridized carbons (
), projecting functional groups into three-dimensional space. This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of spirocyclic drugs against their planar alternatives, supported by validated experimental methodologies.
The transition from a flat heterocycle (e.g., piperidine or planar aromatics) to a spirocyclic bioisostere (e.g., 2-azaspiro[3.3]heptane) fundamentally alters the physicochemical properties of a drug candidate[1]. The PK enhancements are driven by three primary mechanisms:
Steric Shielding of Metabolic Hotspots: Planar rings often expose
-carbons to rapid Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The rigid, orthogonal geometry of spirocycles introduces steric bulk that physically hinders CYP450 active-site docking, thereby reducing intrinsic clearance () and extending the drug's half-life ()[2].
Modulation of Basicity and Lipophilicity (LogD): Spiro-fusion alters the dipole moment and pKa of adjacent heteroatoms. This often lowers the distribution coefficient (LogD) at physiological pH, directly reducing non-specific Plasma Protein Binding (PPB) and increasing the Volume of Distribution (
Stacking: Flat aromatic systems readily stack in solid-state crystal lattices, requiring high energy to dissolve. Spirocycles disrupt this planarity, lowering the crystal lattice energy and significantly enhancing thermodynamic aqueous solubility[4].
Fig 1. Mechanistic divergence in CYP450-mediated clearance between planar and spirocyclic compounds.
Quantitative PK Data Comparison
The theoretical advantages of spirocyclic bioisosterism translate robustly into in vitro and in vivo experimental data. Below is a comparison of standard planar fragments and clinical candidates against their spirocyclic counterparts.
Table 1: In Vitro Physicochemical & Metabolic Profiling
Comparing a standard piperidine amide against its spirocyclic bioisostere, 2-azaspiro[3.3]heptane amide[3].
Compound Scaffold
LogD (pH 7.4)
Aqueous Solubility (M)
Metabolic in HLM (min)
PK Impact
Piperidine Amide (Planar)
1.6
136
14
Rapid clearance, shorter duration of action.
2-Azaspiro[3.3]heptane Amide (Spirocyclic)
1.2
12*
31
2.2x increase in metabolic stability.
*Note on Causality: While LogD decreased favorably for the spirocycle, the kinetic solubility dropped to 12
M. This occurs because highly symmetrical spirocycles (like spiro[3.3]heptanes) can sometimes pack too efficiently in the crystal lattice, increasing melting point and resisting dissolution. Despite this, the metabolic stability () is robustly doubled due to the steric shielding of the -carbons[3].
Table 2: In Vivo Pharmacokinetic Parameters
Data comparing the clinical candidate MK-8831 (HCV NS3/4A inhibitor) with a novel Spirocyclic-Proline Macrocycle (Compound 10) in rat models[5], and the planar TB drug PBTZ169 against its 3D bioisostere (Compound 5) in mice[4].
Drug Candidate / Scaffold
Target
Volume of Distribution ()
Oral Bioavailability (F%)
In Vivo Half-Life ()
MK-8831 (Planar Proline Core)
HCV
0.3 L/kg
Moderate
Short
Compound 10 (Spirocyclic Proline)
HCV
5.0 L/kg
High
Substantially Extended
PBTZ169 (Planar Piperazine)
Tuberculosis
Low
Poor
Rapid Clearance
Compound 5 (3D Azabicyclo/Spiro)
Tuberculosis
12.8 L/kg
27.4%
2.53 h
Data Synthesis: The integration of the spirocyclic proline in Compound 10 resulted in a massive >16-fold increase in the Volume of Distribution (
), indicating superior tissue penetration compared to MK-8831[5]. Similarly, replacing the flat piperazine in PBTZ169 with a 3D constrained system yielded a compound with respectable oral bioavailability and a high , critical for reaching deep-seated tuberculosis granulomas[4].
Validated Experimental Methodologies
To generate the PK data presented above, protocols must be designed as self-validating systems to prevent false positives caused by chemical instability or assay artifacts.
Fig 2. Optimization workflow: Transitioning from planar leads to spirocyclic scaffolds for PK enhancement.
This assay determines the vulnerability of the spirocyclic scaffold to Phase I hepatic metabolism[1].
Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice to preserve delicate CYP450 enzyme viability. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl
to mimic physiological intracellular conditions.
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test spirocyclic compound at a final concentration of 1
M.
Causality: Using 1
M ensures the compound concentration remains well below the Michaelis constant () for most CYP enzymes, strictly maintaining first-order degradation kinetics required for accurate calculation.
Reaction Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
Validation System: Simultaneously run a parallel control without NADPH. If the compound degrades in the NADPH-free control, the clearance is due to chemical instability or non-CYP enzymes in the matrix, invalidating standard CYP-mediated
assumptions. Include Verapamil as a high-clearance positive control to verify HLM batch activity.
Quenching: At precise time points (0, 5, 15, 30, 45, 60 min), transfer 50
L aliquots into 150 L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any variance in LC-MS/MS ionization efficiency.
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining compound vs. time to derive the elimination rate constant (
), and calculate = , where is incubation volume and is protein mass.
Because spirocycles alter basicity, measuring LogD (distribution coefficient at physiological pH) is more predictive of in vivo behavior than calculated LogP[1].
Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours prior to the assay.
Causality: Mutual pre-saturation prevents microscopic volume shifts during the actual compound partitioning phase, which would otherwise skew the final concentration ratio calculations.
Partitioning: Dissolve the test spirocyclic compound in the pre-saturated aqueous buffer to a concentration of 10
M. Add an equal volume of pre-saturated n-octanol into a glass vial (avoid plastics to prevent non-specific binding of lipophilic compounds).
Equilibration: Shake the vials mechanically for 60 minutes at exactly 25°C.
Causality: Temperature strictly controls the thermodynamic partitioning. Following shaking, centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions at the interface, ensuring absolute phase separation.
Quantification: Carefully sample both the octanol and aqueous phases using separate pipette tips, strictly avoiding the interface layer. Dilute appropriately and quantify the concentration in both phases via LC-MS/MS. LogD is calculated as
.
Validation System: Run Propranolol (moderate lipophilicity) and Atenolol (low lipophilicity) in parallel as system suitability standards to verify the integrity of the phase separation.
References
National Institutes of Health (PMC). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors.[Link][5]
National Institutes of Health (PMC). Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties.[Link][4]
ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. [Link][2]
Publish Comparison Guide: Quality Control & Performance of 4-Benzyl-4-azaspiro[2.5]octan-7-ol
The following guide provides an in-depth technical analysis and quality control framework for 4-benzyl-4-azaspiro[2.5]octan-7-ol , a specialized spirocyclic building block used in medicinal chemistry. Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis and quality control framework for 4-benzyl-4-azaspiro[2.5]octan-7-ol , a specialized spirocyclic building block used in medicinal chemistry.
Executive Summary & Compound Profile
4-benzyl-4-azaspiro[2.5]octan-7-ol (CAS: 1909348-20-4) represents a high-value "scaffold hop" from traditional piperidine intermediates.[1] Structurally, it features a piperidine ring fused to a cyclopropane ring at the
-position (relative to the nitrogen), creating a spiro[2.5]octane system.[1] This modification introduces significant conformational restriction and metabolic blocking compared to the widely used 1-benzylpiperidin-4-ol.[1]
Property
Specification
Systematic Name
4-benzyl-4-azaspiro[2.5]octan-7-ol
CAS Number
1909348-20-4
Molecular Formula
C₁₄H₁₉NO
Molecular Weight
217.31 g/mol
Core Scaffold
-Spirocyclic Piperidine (4-azaspiro[2.5]octane)
Key Functionality
Secondary Alcohol (C7), Tertiary Amine (N4)
Chirality
Two stereocenters (C3, C7); typically supplied as a diastereomeric mixture or racemate unless specified.[1][2][3]
Comparative Performance Analysis
The strategic value of 4-benzyl-4-azaspiro[2.5]octan-7-ol lies in its ability to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The table below compares it with its direct flat analog, 1-benzylpiperidin-4-ol .[1]
Table 1: Performance Benchmarking
Feature
4-Benzyl-4-azaspiro[2.5]octan-7-ol (Spiro)
1-Benzylpiperidin-4-ol (Flat Analog)
Impact on Drug Design
Conformational Entropy
Low (Rigid)
High (Flexible)
The spiro-cyclopropane locks the piperidine ring conformation, potentially reducing the entropic penalty upon binding to a target protein.[1]
Metabolic Stability
High
Moderate
The quaternary spiro-carbon at the -position blocks oxidative metabolism (N-dealkylation or -hydroxylation) at that site.[1]
Fsp³ Character
Higher
Lower
Increased saturation correlates with improved solubility and lower promiscuity/toxicity.
Vector Orientation
Fixed
Variable
The C7-hydroxyl vector is rigidly defined relative to the nitrogen lone pair, enabling precise pharmacophore mapping.[1]
Basicity (pKa)
Modulated
~10.5 (Typical Amine)
The inductive effect of the cyclopropane ring and steric crowding near the nitrogen slightly lowers pKa, potentially improving membrane permeability.
Mechanism of Action: The "Gem-Disubstituent" Effect
The spiro-fusion at C3 (adjacent to Nitrogen) exerts a Thorpe-Ingold effect, compressing the internal bond angle.[1] This forces the piperidine ring into a specific chair-like conformation, distinct from the fluxional nature of a standard piperidine.[1] This rigidity is critical for increasing potency when the binding pocket is narrow.
Quality Control Standards (The "Self-Validating" Protocol)
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the following QC specifications must be met. This protocol emphasizes the detection of stereochemical impurities, which are common in spiro-synthesis.[1]
Critical Quality Attributes (CQAs)
Test
Acceptance Criteria
Method
Rationale
Appearance
White to pale yellow solid/oil
Visual
Oxidation of the benzylamine moiety often leads to yellowing.[1]
Assay (Purity)
≥ 97.0%
HPLC-UV (210/254 nm)
High purity required to prevent false positives in biological assays.
Identity
Conforms to Structure
¹H-NMR (CDCl₃)
Must show diagnostic cyclopropyl protons (0.3–0.8 ppm).[1]
Diastereomeric Ratio
Report Value (e.g., >95:5)
HPLC or ¹H-NMR
The C7-OH can be cis or trans to the cyclopropane methylene. Consistent biological data requires a defined isomer ratio.
0.30–0.90 (m, 4H) : Diagnostic Cyclopropyl protons .[1] The complex splitting pattern here confirms the intact spiro junction.
Visualizing the Workflow
The following diagrams illustrate the structural logic and the Quality Control decision tree.
Diagram 1: Structural Comparison & Numbering
This diagram contrasts the numbering and vector orientation of the spiro scaffold versus the standard piperidine.[1]
Caption: Structural comparison highlighting the "metabolic blocking" effect of the spiro-cyclopropane at the alpha-position.
Diagram 2: Quality Control Decision Tree
A self-validating workflow to determine batch release eligibility.[1]
Caption: Step-by-step QC decision tree ensuring identity, purity, and stereochemical integrity before release.
Synthesis Context & Impurity Profile
Understanding the synthesis is crucial for identifying likely impurities. The standard route involves the reduction of 4-benzyl-4-azaspiro[2.5]octan-7-one (CAS 1909305-20-9).[1]
Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH).[1]
Potential Impurities:
Unreacted Ketone: Detectable by HPLC (different RT) and IR (C=O stretch ~1710 cm⁻¹).
De-benzylated Amine: If hydrogenolysis conditions were used (rare for ketone reduction but possible in multi-step).[1]
Ring-Opened Byproducts: Strong acids can open the cyclopropane ring, destroying the spiro scaffold.[1] QC Note: Always check NMR for the disappearance of cyclopropyl multiplets if acidic workup was used.
References
PubChem. (2025). 4-Benzyl-4-azaspiro[2.5]octan-7-ol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
Wuxi AppTec / Google Patents. (2019). Patent WO2019169153A1: Piperidinyl-3-(aryloxy)propanamides and propanoates.[1] (Describes the use of the 7-one precursor). Retrieved from
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on spirocyclic scaffolds in drug discovery).
Strategic Lipophilicity Assessment of Benzyl-Protected Spiro Amines
Executive Summary In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as a "privileged" architecture, offering an escape from the "flatland" of traditional aromatic drug discovery.[1] However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as a "privileged" architecture, offering an escape from the "flatland" of traditional aromatic drug discovery.[1] However, the synthetic intermediates of these scaffolds—specifically benzyl-protected spiro amines —present a unique physicochemical paradox. While the benzyl group is essential for synthetic masking, it drastically increases lipophilicity (often pushing LogP > 5.0) and introduces
- stacking interactions that complicate standard analytical assays.
This guide objectively compares the three primary methodologies for assessing the lipophilicity of these complex intermediates: Shake-Flask (OECD 107) , Computational Prediction (cLogP) , and Reversed-Phase HPLC (OECD 117/CHI) . Based on experimental evidence and industrial throughput requirements, we establish the Chromatographic Hydrophobicity Index (CHI) via RP-HPLC as the superior method for this specific chemical class, offering a robust balance of speed, accuracy, and solvent economy.
The Physicochemical Challenge
The Spiro-Benzyl Conundrum
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) possess high
character and rigid 3D geometries. When protected with a benzyl () group, the molecule acquires a dual nature:
High Basicity: The tertiary amine center remains proton-accepting (pKa ~9–10).
Extreme Hydrophobicity: The benzyl group adds roughly +2.5 LogP units.
Why Standard Methods Fail:
Solubility: The compound is often insoluble in the aqueous phase required for Shake-Flask partitioning, leading to undetectable concentrations.
Emulsions: The surfactant-like nature of protonated lipophilic amines creates stable emulsions in octanol/water systems, skewing phase separation.
3D Complexity: Computational models (cLogP) often underestimate the intramolecular solvation effects caused by the rigid spiro-linkage, leading to prediction errors >1.0 Log unit.
Comparative Methodology Analysis
The following table contrasts the performance of available methods specifically for hydrophobic, ionizable intermediates.
Feature
Method A: Shake-Flask (OECD 107)
Method B: In Silico (cLogP)
Method C: RP-HPLC (OECD 117 / CHI)
Principle
Direct partitioning (Octanol/Water)
Fragment/Atom-based algorithms
Retention time correlation on C18
LogP Range
-2.0 to 4.0 (Reliable)
Unlimited
0.0 to 6.0+ (Extendable)
Throughput
Low (< 10 cmpds/day)
Instant
High (100+ cmpds/day)
Sample Req.
High (> 10 mg, high purity)
None
Low (< 0.1 mg, crude allowed)
Spiro-Specific Accuracy
Poor (Emulsion risk)
Variable (Misses 3D effects)
High (Mimics lipid interaction)
Recommendation
Not Recommended
Screening Only
Preferred Standard
The Solution: Chromatographic Hydrophobicity Index (CHI)[2][3][4][5]
For benzyl-protected spiro amines, RP-HPLC is the only self-validating protocol. Unlike the static equilibrium of a shake-flask, HPLC measures the dynamic interaction between the solute and a C18 stationary phase, which mimics the phospholipid bilayer of cell membranes more accurately than bulk octanol.
The Mechanism
We utilize the Chromatographic Hydrophobicity Index (CHI) .[2][3][4][5] Instead of a single isocratic run, we use a fast gradient. The retention time (
) is converted to CHI, which approximates the percentage of organic modifier (Acetonitrile) required to elute the compound.[3]
This value is then converted to LogP using a calibration set of standards with known octanol-water partition coefficients.
Experimental Protocol: Fast-Gradient RP-HPLC
Objective: Determine the lipophilicity of N-benzyl-2-azaspiro[3.3]heptane (Model Compound).
Step 1: System Preparation
Instrument: Agilent 1200/1290 or equivalent UHPLC with DAD/MS detector.
Column: Phenomenex Luna C18(2) or equivalent (50 x 3.0 mm, 5 µm). Note: A robust C18 phase is required to withstand high pH.
Mobile Phase A: 50 mM Ammonium Acetate in Water (adjusted to pH 10.5 with
).
Expert Insight: We use pH 10.5 to ensure the amine (pKa ~9.5) is in its neutral state.[3][6][7] If you run at pH 7.4, you are measuring LogD, not LogP.[8]
Mobile Phase B: Acetonitrile (ACN).
Step 2: Calibration (The "Ruler")
Run a set of diverse standards with known LogP values to generate a calibration curve.
Convert CHI to LogP using the calibration equation:
(Note: Equation coefficients vary by column/system; derive your own).
Visualizing the Workflow
The following diagrams illustrate the decision logic and the experimental workflow for assessing these specific compounds.
Diagram 1: Method Selection Logic
This decision tree guides the researcher away from the Shake-Flask method when dealing with lipophilic amines.
Caption: Decision matrix for selecting the appropriate lipophilicity assay. Note the diversion from Shake-Flask for high-LogP amines.
Diagram 2: The CHI Experimental Workflow
A step-by-step visualization of the RP-HPLC protocol described in Section 4.
Caption: The operational workflow for deriving LogP from HPLC retention times using the CHI method.
References
Valkó, K., et al. (1997).[4] "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. [Link]
OECD. (2022).[9] "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals. [Link][10]
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds." Chemical Reviews. [Link]
Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. [Link][11]
Comer, J., & Tam, K. (2001). "Lipophilicity profiles: theory and measurement." Pharmacokinetic Optimization in Drug Research. [Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol
Part 1: Hazard Assessment and Characterization Understanding the potential hazards of a chemical is the foundational step in its safe management. Based on data from analogous compounds, such as 4-Boc-4,7-diazaspiro[2.5]o...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a chemical is the foundational step in its safe management. Based on data from analogous compounds, such as 4-Boc-4,7-diazaspiro[2.5]octane and Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, we can anticipate that 4-Benzyl-4-azaspiro[2.5]octan-7-ol presents the following potential hazards:
Respiratory Irritation: May cause respiratory irritation.[1][2]
Therefore, 4-Benzyl-4-azaspiro[2.5]octan-7-ol must be treated as a hazardous chemical waste. Improper disposal, such as discarding it in the regular trash or pouring it down the sink, is strictly prohibited and can lead to harmful environmental consequences and regulatory violations.[3][4][5]
Part 2: Personnel Protection and Spill Management
Before handling the waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
To protect against splashes that can cause serious eye irritation.[1][2]
Lab Coat
Standard laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or fume hood.
To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[1][2]
In Case of a Spill:
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
Contain: For liquid spills, contain the material using an inert absorbent material like sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully scoop the absorbed material or sweep up the solid powder into a designated, labeled hazardous waste container.[1][2]
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[3]
Part 3: Step-by-Step Disposal Protocol
The disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8]
Step 1: Waste Collection and Container Selection
Primary Waste: Collect all waste containing 4-Benzyl-4-azaspiro[2.5]octan-7-ol, including unused product, reaction mixtures, and contaminated materials (e.g., absorbent from spills), in a designated hazardous waste container.[3][9]
Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11] Ensure the container is in good condition, with a secure, leak-proof screw cap.[10][11]
Avoid Mixing: Never mix incompatible waste streams.[3][11] For instance, do not mix this organic compound with strong oxidizing acids.[9]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.[12] The label on your hazardous waste container must include:
The full chemical name: "4-Benzyl-4-azaspiro[2.5]octan-7-ol." Avoid using abbreviations or chemical formulas.[13]
The approximate concentration or percentage of the chemical in the waste mixture.
The date when the first drop of waste was added to the container (the accumulation start date).
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Location: Store the labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[12][14] This area must be under the control of laboratory personnel.[13]
Containment: Keep the waste container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[11]
Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste.[3][13] Do not leave a funnel in the container.[13]
Step 4: Disposal of Contaminated Labware and Empty Containers
Contaminated Sharps: Needles, syringes, or broken glass contaminated with 4-Benzyl-4-azaspiro[2.5]octan-7-ol must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[9]
Contaminated Solids: Gloves, wipes, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.[9]
Empty Containers: A chemical container is considered "empty" only when all contents have been thoroughly removed.[11] The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[3] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[14]
Step 5: Arranging for Final Disposal
Contact EH&S: Once your waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[13]
Licensed Disposal: Your institution's EH&S department will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration or other chemical treatment methods.[1][8]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Benzyl-4-azaspiro[2.5]octan-7-ol and associated waste.
Caption: Disposal workflow for 4-Benzyl-4-azaspiro[2.5]octan-7-ol.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a professional responsibility that underscores the integrity of our scientific pursuits.
References
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]
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